2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid
Description
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Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDUVSSDGPDOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383392 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144061-16-5 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid, a versatile intermediate in pharmaceutical and agrochemical research.[1] The synthesis is presented as a three-step process, commencing with the thionation of 4-(trifluoromethyl)benzamide, followed by a Hantzsch thiazole synthesis to form the ethyl ester intermediate, and culminating in the hydrolysis of the ester to yield the final carboxylic acid.
Core Synthesis Pathway
The synthesis of this compound is efficiently achieved through the following three-step sequence:
-
Step 1: Synthesis of 4-(trifluoromethyl)thiobenzamide from 4-(trifluoromethyl)benzamide.
-
Step 2: Synthesis of Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate via Hantzsch thiazole synthesis.
-
Step 3: Hydrolysis to this compound .
This pathway is illustrated in the diagram below.
Figure 1: Overall synthesis pathway for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis, including starting materials, reagents, and the expected product.
Table 1: Synthesis of 4-(trifluoromethyl)thiobenzamide
| Starting Material/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equiv. |
| 4-(Trifluoromethyl)benzamide | C₈H₆F₃NO | 189.14 | 1.0 |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | 0.6 |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Product | |||
| 4-(Trifluoromethyl)thiobenzamide | C₈H₆F₃NS | 205.20 | - |
Table 2: Synthesis of Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
| Starting Material/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equiv. |
| 4-(Trifluoromethyl)thiobenzamide | C₈H₆F₃NS | 205.20 | 1.0 |
| Ethyl Bromopyruvate | C₅H₇BrO₃ | 195.01 | 1.0 |
| Ethanol | C₂H₆O | 46.07 | Solvent |
| Product | |||
| Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | C₁₃H₁₀F₃NO₂S | 317.28 | - |
Table 3: Synthesis of this compound
| Starting Material/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equiv. |
| Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | C₁₃H₁₀F₃NO₂S | 317.28 | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | Excess |
| Hydrochloric Acid | HCl | 36.46 | To pH ~3 |
| Water | H₂O | 18.02 | Solvent |
| Product | |||
| This compound | C₁₁H₆F₃NO₂S | 273.23 | - |
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis.
Step 1: Synthesis of 4-(trifluoromethyl)thiobenzamide
This procedure is adapted from a general method for the thionation of amides using Lawesson's reagent.[2]
Workflow Diagram:
Figure 2: Experimental workflow for the synthesis of 4-(trifluoromethyl)thiobenzamide.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethyl)benzamide (1.0 mmol) and Lawesson's reagent (0.6 mmol).
-
Add toluene (4 mL) to the flask.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.
-
Cool the reaction mixture to room temperature and add ethanol (2 mL).
-
Heat the mixture at reflux for 2 hours.
-
Remove the volatiles under reduced pressure.
-
Dilute the residue with ethyl acetate and perform an aqueous workup.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-(trifluoromethyl)thiobenzamide.
-
The crude product can be further purified by column chromatography if necessary.
Step 2: Synthesis of Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
This protocol is based on the Hantzsch thiazole synthesis, adapted from a procedure for a similar compound.[3]
Workflow Diagram:
Figure 3: Experimental workflow for the Hantzsch thiazole synthesis.
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)thiobenzamide (1.0 mmol) and ethyl bromopyruvate (1.0 mmol) in ethanol (15 mL).
-
Reflux the reaction mixture for 3 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (2 x 30 mL).
-
Wash the combined organic extracts with water (20 mL) and dry over anhydrous magnesium sulfate.
-
Distill off the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography, eluting with a mixture of ethyl acetate and hexane to obtain ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate.
Step 3: Hydrolysis of Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
This procedure is a standard method for the hydrolysis of esters to carboxylic acids.[4]
Workflow Diagram:
Figure 4: Experimental workflow for the hydrolysis of the ethyl ester.
Procedure:
-
In a round-bottom flask, add ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate (1.0 mmol) and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution to a pH of approximately 3 by the dropwise addition of hydrochloric acid.
-
A solid precipitate will form.
-
Collect the solid by suction filtration and wash with a small amount of cold water.
-
Dry the solid product to obtain this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 3. prepchem.com [prepchem.com]
- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid (CAS No. 144061-16-5). This molecule is of significant interest in pharmaceutical and agrochemical research due to the presence of the trifluoromethylphenyl and thiazole carboxylic acid moieties, which can impart desirable biological activities and pharmacokinetic properties. This document summarizes available experimental and predicted data, details relevant experimental protocols for property determination, and provides a logical workflow for its synthesis.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its solubility, permeability, metabolic stability, and overall bioavailability. For this compound, a combination of experimental and predicted data provides a foundational understanding of its behavior.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₁H₆F₃NO₂S | - | Chem-Impex |
| Molecular Weight | 273.23 g/mol | - | Chem-Impex |
| Melting Point | 188-191 °C | Experimental | Matrix Scientific |
| Boiling Point | ~413.2 ± 55.0 °C | Predicted | ChemicalBook (for a structural isomer) |
| pKa (acidic) | ~3.09 ± 0.10 | Predicted (for a related thiazole) | ChemicalBook |
| LogP | 3.5271 | Predicted | ChemScene |
| Aqueous Solubility | Low | Qualitative | General knowledge on trifluoromethylphenyl derivatives |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | Predicted | ChemScene |
| Hydrogen Bond Donors | 1 | Predicted | ChemScene |
| Hydrogen Bond Acceptors | 3 | Predicted | ChemScene |
| Rotatable Bonds | 2 | Predicted | ChemScene |
Note: Predicted values are derived from computational models and should be confirmed by experimental data.
Synthesis Workflow
The most common and logical synthetic route to 2-aryl-1,3-thiazole-4-carboxylic acids is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-halocarbonyl compound. For the target molecule, this would entail the reaction of 4-(trifluoromethyl)thiobenzamide with an ethyl or methyl ester of bromopyruvic acid, followed by hydrolysis of the resulting ester.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties and for the reproducible synthesis of the target compound.
Synthesis: Hantzsch Thiazole Synthesis (Representative Protocol)
This protocol is adapted from the general Hantzsch synthesis for related 2-aryl-thiazole-4-carboxylic esters.
Objective: To synthesize Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate as a precursor to the final carboxylic acid.
Materials:
-
4-(Trifluoromethyl)thiobenzamide
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Pyridine
-
Sodium hydroxide
-
Hydrochloric acid
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)thiobenzamide (1 equivalent) in absolute ethanol.
-
Add pyridine (1.2 equivalents) to the solution.
-
To this stirred mixture, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
For the final hydrolysis step, dissolve the purified ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Physicochemical Property Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP series)
-
Capillary tubes
Procedure:
-
Finely powder a small amount of the dry crystalline sample.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rapid rate initially, then slow the rate of heating to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). The melting point is reported as this range.
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water/methanol or water/DMSO) to ensure solubility.
-
Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More accurate values can be obtained by analyzing the first or second derivative of the titration curve.
Objective: To determine the equilibrium solubility of the compound in an aqueous medium.
Apparatus:
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. It may be necessary to filter the supernatant through a syringe filter (e.g., 0.22 µm).
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
The solubility is reported in units such as mg/mL or µM.
An In-depth Technical Guide on the Crystal Structure of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural chemistry of thiazole-based carboxylic acids, with a specific focus on 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid. While a definitive crystal structure for this specific compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), this document presents a comparative analysis of closely related structures to offer valuable insights for researchers in drug discovery and materials science. The trifluoromethyl group is known to enhance biological activity and chemical stability, making this class of compounds particularly relevant for pharmaceutical and agrochemical research.[1]
Comparative Crystallographic Data of Analogous Structures
To provide a predictive framework for the crystal structure of this compound, we have summarized the crystallographic data for two closely related compounds. These analogs, 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid and Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, share key structural motifs with the target compound. The data is presented in the table below for easy comparison.
| Parameter | 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid [2] | Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate [3] |
| Molecular Formula | C₆H₄F₃NO₂S | C₁₃H₁₀F₃NO₂S |
| Molecular Weight | 211.16 | 301.28 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 4.961(1) | 8.930(3) |
| b (Å) | 15.682(3) | 21.232(6) |
| c (Å) | 10.632(2) | 7.574(2) |
| α (°) | 90 | 90 |
| β (°) | 90.35(3) | 110.861(4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 827.1(3) | 1342.0(7) |
| Z | 4 | 4 |
| Temperature (K) | 293 | 296(2) |
| Radiation type | Mo Kα | Mo Kα |
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis, crystallization, and structural determination of thiazole-4-carboxylic acid derivatives, based on established procedures for analogous compounds.
2.1. Synthesis
A common route for the synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids involves the Hantzsch thiazole synthesis. A generalized workflow is as follows:
-
Thioamide Formation: The corresponding aryl thioamide is prepared. For the target compound, this would be 4-(trifluoromethyl)benzothioamide.
-
Condensation Reaction: The thioamide is reacted with a 3-halo-2-oxopropanoic acid derivative (e.g., ethyl bromopyruvate) in a suitable solvent such as ethanol.
-
Cyclization and Dehydration: The intermediate undergoes cyclization and dehydration, often facilitated by heating, to form the thiazole ring.
-
Saponification: If an ester of the carboxylic acid is used in the condensation step, a final saponification step with a base (e.g., sodium hydroxide) followed by acidification is required to yield the final carboxylic acid product.
2.2. Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
2.3. X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at a controlled temperature, often cryogenic (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Mandatory Visualizations
3.1. Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.
Disclaimer: As of the last update, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. The data and protocols presented herein are based on closely related analogs and established chemical principles. Researchers should perform their own characterization to determine the precise structural details of the target compound.
References
A Technical Guide to the Biological Activity of Trifluoromethylphenyl Thiazole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] The incorporation of a trifluoromethylphenyl moiety into the thiazole core often enhances pharmacological properties such as metabolic stability, lipophilicity, and binding affinity, owing to the unique electronic characteristics of the trifluoromethyl (CF3) group.[4] This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethylphenyl thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this promising area.
Anticancer Activity
Trifluoromethylphenyl thiazole derivatives have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth, proliferation, and survival, such as kinase inhibition and induction of apoptosis.[5]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various trifluoromethylphenyl thiazole derivatives against several human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Compound Class/Derivative | Cancer Cell Line(s) | Activity Metric (µM) | Reference Compound(s) | Source(s) |
| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549 (Lung), Bel7402 (Liver), HCT-8 (Intestine) | Moderate activity; 48% inhibition achieved with a 4-chloro-2-methylphenyl amido substituted derivative. | Not specified | [6] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 Panel | Identified as the most active among a series of newly synthesized thiazolo[4,5-d]pyrimidine derivatives. | Not specified | [7][8][9] |
| N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas (8c) | PC-3 (Prostate) | logGI50 = -7.10 | Not specified | [10] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (4c) | MCF-7 (Breast) HepG2 (Liver) | IC50 = 2.57 ± 0.16 IC50 = 7.26 ± 0.44 | Staurosporine | [5] |
| Thiazole-based tubulin polymerization inhibitors (5b) | MCF-7 (Breast) | IC50 = 1.21 ± 0.05 | Combretastatin A-4 | [11] |
| Thiazole-based fascin inhibitors (5p) | MDA-MB-231 (Breast) | IC50 (Migration Inhibition) = 0.024 | Not specified | [12] |
Key Anticancer Mechanisms & Signaling Pathways
Several studies indicate that these derivatives can inhibit critical enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[5] Inhibition of VEGFR-2 blocks downstream signaling, leading to cell cycle arrest and apoptosis. Compound 4c was found to inhibit VEGFR-2 with an IC50 of 0.15 µM and induced cell cycle arrest at the G1/S phase in MCF-7 cells.[5]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing the in vitro cytotoxic activity of compounds on cancer cell lines.[5][13]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylphenyl thiazole derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity
The thiazole scaffold is a known toxophoric unit (S-C=N) effective against various microorganisms.[14] The addition of a trifluoromethylphenyl group can enhance this activity. Research has shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.
Quantitative Data: In Vitro Antimicrobial Screening
The following table presents the Minimum Inhibitory Concentration (MIC) for a representative trifluoromethylphenyl thiazole derivative.
| Compound/Derivative | Microbial Strain | Activity Metric (MIC, µg/mL) | Reference Compound(s) | Source(s) |
| Thiazole derivative with 4-trifluoromethylbenzylidene (4g) | Klebsiella pneumoniae (NCTC 9633) | 62.5 | Not specified | [15] |
| Escherichia coli (ATCC 25922) | >62.5 | Not specified | [15] | |
| Candida glabrata (ATCC 24433) | 62.5 | Not specified | [15] |
Experimental Workflow: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[14][16]
Experimental Protocol: Agar Well Diffusion
-
Medium Preparation: Pour approximately 75 mL of molten, sterile nutrient agar into a sterile 15 cm petri plate and allow it to solidify.
-
Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 10⁶ CFU/mL). Uniformly swab the entire surface of the agar plate with this suspension.
-
Well Creation: Use a sterile metallic borer to create uniform wells (e.g., 8 mm in diameter) in the agar.
-
Sample Loading: Add a fixed volume (e.g., 100 µL) of the test compound, dissolved in a non-inhibitory solvent like DMSO, into each well. A well with only the solvent serves as a negative control, and a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
Anti-inflammatory Activity
Derivatives of trifluoromethylphenyl thiazole have emerged as potent anti-inflammatory agents, primarily through the inhibition of key kinases in inflammatory signaling cascades, such as p38α mitogen-activated protein kinase (MAPK).[17] Inhibition of this pathway can reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).
Quantitative Data: In Vitro Anti-inflammatory Activity
The table below details the inhibitory activity of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives against p38α and inflammatory mediators.
| Compound/Derivative | Target/Assay | Activity Metric (IC50, µM) | Source(s) |
| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole (24g) | p38α Kinase Inhibition | 0.68 | [17] |
| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole (24i) | Prostaglandin E2 (PGE2) Production | 0.87 | [17] |
| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole (24g) | Prostaglandin E2 (PGE2) Production | 0.89 | [17] |
| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole (21d) | Nitric Oxide (NO) Release | 1.21 | [17] |
Key Anti-inflammatory Signaling Pathway
The p38α MAPK pathway is a critical regulator of the cellular response to inflammatory stimuli like lipopolysaccharide (LPS). Thiazole derivatives can directly inhibit p38α, thereby preventing the downstream production of inflammatory cytokines and mediators.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[18][19]
-
Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.
-
Compound Administration: Administer the test compounds intraperitoneally or orally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of paw edema using the formula: Paw Edema (%) = [(V_t - V₀) / V₀] x 100, where V_t is the paw volume at a specific time point. Calculate the percentage inhibition of edema for each treated group compared to the control group.
Synthesis Overview: Hantzsch Thiazole Synthesis
The most common and versatile method for synthesizing the thiazole ring is the Hantzsch synthesis.[20] This reaction involves the cyclization between an α-halocarbonyl compound and a thioamide or a related species containing an N-C-S fragment.
Conclusion
Trifluoromethylphenyl thiazole derivatives represent a highly versatile and promising class of compounds in drug discovery. The trifluoromethyl group significantly modulates the electronic and pharmacokinetic properties of the thiazole scaffold, leading to potent biological activities. Extensive research has demonstrated their efficacy as anticancer agents by targeting key pathways like VEGFR-2, as antimicrobial compounds, and as powerful anti-inflammatory agents through mechanisms such as p38α MAPK inhibition. The established synthetic routes, such as the Hantzsch synthesis, allow for extensive structural diversification, paving the way for the optimization of lead compounds. Future research should focus on elucidating detailed structure-activity relationships (SAR), exploring novel molecular targets, and advancing the most promising candidates into preclinical and clinical development..
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. wjpmr.com [wjpmr.com]
- 20. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Mechanisms of Action of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound featuring a trifluoromethylphenyl group appended to a thiazole carboxylic acid core. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a key heterocyclic motif present in numerous FDA-approved drugs and biologically active compounds, known for a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] The incorporation of a trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[2]
While the definitive mechanism of action for this compound has not been fully elucidated in publicly available literature, the structural motifs present in this compound are found in molecules with well-characterized biological activities. This guide consolidates the available information on structurally related compounds to propose and detail the most probable mechanisms of action for this molecule. The primary putative mechanisms include kinase inhibition, antifungal activity through CYP51 inhibition, and modulation of inflammatory pathways via p38 MAP kinase inhibition.
Potential Mechanism 1: Kinase Inhibition
The 2-phenyl-thiazole scaffold is a common feature in a variety of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets.
One vendor of this compound notes its use as a key intermediate in the synthesis of kinase inhibitors for cancer treatment, suggesting its structural framework is optimized for binding to enzyme active sites.[1] Furthermore, studies on similar thiazole carboxamide derivatives have identified potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor cell proliferation, survival, and metastasis.[3]
Signaling Pathway: c-Met Kinase Pathway
The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). Upon binding, c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival. Inhibition of c-Met can block these oncogenic signals.
Quantitative Data for Structurally Related c-Met Inhibitors
The following table summarizes the in vitro activity of thiazole carboxamide derivatives against the c-Met kinase and various human cancer cell lines.[3]
| Compound ID | Modifications | c-Met IC₅₀ (nM) | A549 IC₅₀ (μM) | HT-29 IC₅₀ (μM) | MKN-45 IC₅₀ (μM) |
| 51f | 4-fluorophenyl group on thiazole, linked to a pyridine carboxamide | 29.05 | 0.11 | 0.13 | 0.09 |
| 51e | Phenyl group on thiazole, linked to a pyridine carboxamide | 34.48 | 0.14 | 0.18 | 0.12 |
| 51h | 4-fluorophenyl group on thiazole, linked to a different pyridine carboxamide isomer | 35.42 | 0.13 | 0.15 | 0.11 |
| 51g | Phenyl group on thiazole, linked to a different pyridine carboxamide isomer | 39.36 | 0.16 | 0.21 | 0.14 |
Experimental Protocols: c-Met Kinase Assay
The inhibitory activity against c-Met kinase for analogous compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3]
-
Assay Components : Recombinant human c-Met kinase domain, a biotinylated peptide substrate (Biotin-AEEEEYFELVAKKK), and ATP.
-
Procedure : The kinase, inhibitor (test compound), and peptide substrate were incubated in assay buffer. The kinase reaction was initiated by the addition of ATP.
-
Detection : The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody was added. The TR-FRET signal was measured, which is proportional to the level of substrate phosphorylation.
-
Data Analysis : The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Potential Mechanism 2: Antifungal Activity via CYP51 Inhibition
Thiazole derivatives are prominent in the development of antifungal agents. Notably, the FDA-approved antifungal drug isavuconazole contains a phenylthiazole structure.[4] The primary target for many azole and thiazole-based antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, the main sterol in fungal cell membranes.
A study focused on designing novel 2-phenylthiazole derivatives identified compounds with potent antifungal activity, acting as CYP51 inhibitors.[4] Given the structural similarity, this compound could potentially exert antifungal effects through this mechanism.
Signaling Pathway: Ergosterol Biosynthesis Inhibition
Inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry and Drug Discovery
An In-depth Technical Guide on the Discovery and History of Thiazole-Based Compounds in Medicine
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its versatile nature has been instrumental in the development of a wide array of therapeutic agents, spanning from early antibacterial drugs to modern targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, history, and key milestones of thiazole-based compounds in medicine, intended for researchers, scientists, and drug development professionals.
A Historical Journey: From Dyes to Wonder Drugs
The story of thiazole in medicine is a testament to the evolution of drug discovery. Initially explored in the context of synthetic dyes in the late 19th century, the therapeutic potential of this heterocyclic motif was soon realized.
A pivotal moment in the history of thiazole chemistry was the development of the Hantzsch thiazole synthesis in 1887 by Arthur Hantzsch. This robust and versatile method, involving the reaction of an α-haloketone with a thioamide, opened the door for the systematic synthesis and investigation of a vast number of thiazole derivatives.
One of the first major breakthroughs for thiazole-based drugs came with the advent of sulfonamides. Sulfathiazole , emerging in the late 1930s, became a cornerstone of antibacterial therapy before the widespread availability of penicillin.[1] Its development was a direct result of the systematic modification of the sulfanilamide structure, a field spurred by Gerhard Domagk's discovery of Prontosil's antibacterial activity.[1]
The versatility of the thiazole ring continued to be demonstrated with the discovery of the HIV protease inhibitor Ritonavir . Structure-activity relationship studies in the 1990s revealed that replacing pyridyl groups with thiazoles in a lead compound improved metabolic stability and oral bioavailability, leading to the development of this potent antiviral drug.[2]
In the realm of oncology, the thiazole scaffold has been central to the development of targeted therapies. Dasatinib , a potent dual Abl/Src kinase inhibitor, was discovered through efforts to develop inhibitors of Src family kinases. Its development marked a significant advancement in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to imatinib.
Key Synthetic Methodologies
The construction of the thiazole ring is a well-established area of organic chemistry, with several named reactions providing access to a diverse range of derivatives.
Hantzsch Thiazole Synthesis
This remains one of the most fundamental and widely used methods for thiazole synthesis.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [3]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature. Pour the contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with water.
-
Drying: Spread the collected solid on a watch glass and allow it to air dry.
Cook-Heilbron Thiazole Synthesis
Discovered in 1947, this method provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions.[4]
Reaction Mechanism:
The synthesis proceeds through the following key steps:
-
Thioacylation: The α-aminonitrile reacts with the sulfur-containing reagent (e.g., carbon disulfide) to form a dithiocarbamate intermediate.
-
Cyclization: Intramolecular cyclization occurs via the attack of the sulfur on the nitrile group.
-
Tautomerization: The resulting iminothiazolidine tautomerizes to the aromatic 5-aminothiazole.
Quantitative Bioactivity of Key Thiazole-Based Drugs
The therapeutic efficacy of thiazole-based compounds is underscored by their potent activity against their respective biological targets. The following tables summarize key quantitative data for prominent examples.
| Drug | Target | IC50 / EC50 | Reference(s) |
| Dasatinib | Abl kinase | <1 nM | [5] |
| Src kinase | 0.5 nM | [6] | |
| c-KIT | - | [7] | |
| PDGFRβ | - | [7] | |
| Ritonavir | HIV-1 Protease | 0.022 - 0.13 µM | |
| HIV-2 Protease | 0.16 µM | ||
| Sulfathiazole | Dihydropteroate Synthase (DHPS) | MIC values vary by species | [8] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions.
Pharmacokinetic Profiles
The clinical success of a drug is heavily dependent on its pharmacokinetic properties. Thiazole-containing drugs exhibit a range of profiles, which have been optimized through medicinal chemistry efforts.
| Drug | Tmax (hours) | Half-life (hours) | Oral Bioavailability (%) | Reference(s) |
| Dasatinib | 0.5 - 6 | 3 - 5 | Not determined | [9][10] |
| Ritonavir | - | 3 - 5 | Not determined | [2] |
| Sulfathiazole | - | ~2.4 | - | [11] |
Mechanisms of Action and Signaling Pathways
Thiazole-based compounds exert their therapeutic effects through a variety of mechanisms, often by targeting key enzymes in critical signaling pathways.
Inhibition of Protein Kinases: Dasatinib and the B-Raf Pathway
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. The thiazole ring is a crucial component of its structure, contributing to its high binding affinity.
Many thiazole derivatives are also being investigated as inhibitors of the B-Raf/MEK/ERK pathway, which is frequently mutated in melanoma. The B-Raf V600E mutation leads to constitutive activation of the pathway, driving uncontrolled cell proliferation.
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thiazole derivatives have been developed as potent inhibitors of PI3K and/or mTOR.
Disruption of Microtubule Dynamics
Microtubules are dynamic polymers of tubulin that play a crucial role in cell division. Several thiazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. These compounds often bind to the colchicine-binding site on β-tubulin.
Key Experimental Protocols in Thiazole Drug Discovery
The evaluation of thiazole-based compounds relies on a suite of standardized in vitro assays to determine their biological activity.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Assay [3][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay [1][13]
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter that binds to polymerized microtubules, and GTP in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time at 37°C using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Compare the curves of treated samples to a control to determine the inhibitory or enhancing effect of the compound on tubulin polymerization.
Kinase Inhibition Assay
These assays are crucial for determining the potency and selectivity of kinase inhibitors like Dasatinib.
Experimental Protocol: In Vitro PI3Kα Kinase Assay [14][15]
-
Reaction Setup: In a suitable assay plate, combine the PI3Kα enzyme, the test thiazole compound at various concentrations, and a kinase buffer. Allow for a pre-incubation period.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the lipid substrate (e.g., PIP2) and ATP.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of product formed (e.g., ADP or phosphorylated substrate) using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The thiazole ring has proven to be an exceptionally fruitful scaffold in the history of drug discovery. From the early days of antibacterial chemotherapy to the current era of precision medicine, thiazole-based compounds have consistently delivered potent and clinically valuable therapeutic agents. The synthetic accessibility of the thiazole nucleus, coupled with its favorable physicochemical properties, ensures that it will remain a focus of medicinal chemistry research for the foreseeable future. A deep understanding of the history, synthesis, and mechanisms of action of these compounds provides a solid foundation for the rational design and development of the next generation of thiazole-containing drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type, juxtamembrane, and activation loop mutant KIT isoforms associated with human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. karger.com [karger.com]
- 12. Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]
- 15. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group on the phenyl ring and the carboxylic acid moiety on the thiazole core imparts unique physicochemical properties that translate into a diverse range of biological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential therapeutic applications, and the biological activities of its derivatives. While quantitative data on the parent molecule is limited in publicly available literature, this guide summarizes the known information and extrapolates potential areas of interest based on the activities of closely related analogues.
Introduction
Thiazole-containing compounds are a prominent class of heterocyclic scaffolds known for their wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No. 144061-16-5) combines these features, making it a valuable intermediate and a potential therapeutic agent in its own right.[1][2][3] This guide aims to consolidate the current knowledge on this molecule to aid researchers in its further exploration and application.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 144061-16-5 |
| Molecular Formula | C₁₁H₆F₃NO₂S |
| Molecular Weight | 273.23 g/mol |
| Appearance | Solid |
| Purity | ≥ 95% (by NMR) |
Synthesis
The primary synthetic route to 2-aryl-1,3-thiazole-4-carboxylic acids is the Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-halo carbonyl compound.
General Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a versatile and widely used method for the preparation of thiazole derivatives.[4][5][6][7] The general mechanism involves the reaction of an α-haloketone with a thioamide. The reaction proceeds through a series of steps including nucleophilic attack, cyclization, and dehydration to form the thiazole ring.
Caption: General mechanism of the Hantzsch thiazole synthesis.
Plausible Synthesis of this compound
Caption: Plausible synthetic workflow for the target compound.
A patent for the preparation of a related compound, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, describes a three-step process starting from ethyl trifluoroacetoacetate, involving chlorination, cyclization with thioacetamide, and subsequent hydrolysis.[8][9] This methodology could potentially be adapted for the synthesis of the title compound.
Biological Activities and Therapeutic Potential
While direct biological data for this compound is scarce, its derivatives have been investigated for a range of therapeutic applications. The primary areas of interest are its potential as an anti-inflammatory and antimicrobial agent.[2][3]
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of thiazole derivatives. The trifluoromethyl group, in particular, has been associated with the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. For instance, triflusal, a 4-trifluoromethyl salicylate derivative, and its metabolite inhibit COX-2 mediated prostaglandin E2 (PGE2) production and also suppress COX-2 protein expression.[1] It is plausible that this compound could exhibit similar COX-2 inhibitory activity.
The anti-inflammatory response is often mediated by the NF-κB signaling pathway.[10][11] Inhibition of this pathway is a key target for anti-inflammatory drug development.
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation) [4]
This assay provides a preliminary indication of anti-inflammatory activity.
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Dissolve the test compound and a reference standard (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions in PBS.
-
-
Assay Procedure:
-
To 1 ml of each concentration of the test and standard solutions, add 1 ml of the BSA solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
Cool the solutions to room temperature.
-
-
Measurement:
-
Measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of denaturation.
-
Antimicrobial Activity
Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[12][13][14][15] The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its penetration through microbial cell membranes.
Experimental Protocol: In Vitro Antimicrobial Assay (Broth Microdilution Method for MIC Determination) [2]
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
-
Assay Procedure:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Measurement:
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Structure-Activity Relationship (SAR) of Derivatives
While data on the parent carboxylic acid is limited, studies on its derivatives provide valuable insights into the structure-activity relationship of this scaffold.
| Derivative Class | Observed Activity | Reference |
| Amides | Anticancer activity against various cell lines. | [16] |
| Bithiazoles | Broad-spectrum antimicrobial activity. | [12] |
| Carboxamides | COX-2 inhibitory activity. | [16] |
The modification of the carboxylic acid group into amides has been a common strategy to enhance biological activity and modulate pharmacokinetic properties. For example, various 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated as potential cytotoxic agents against human cancer cell lines.[16]
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. Its role as a key intermediate in the synthesis of anti-inflammatory and antimicrobial compounds is well-established. While direct biological data for the parent molecule is limited, the known activities of its derivatives suggest that it likely possesses intrinsic anti-inflammatory and antimicrobial properties.
Future research should focus on:
-
Detailed Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol.
-
Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies to determine the IC50, Ki, and MIC values of the parent acid against a panel of relevant targets and pathogens.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound, particularly its effects on the COX and NF-κB pathways.
-
Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to evaluate its drug-likeness.
By addressing these knowledge gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective treatments for a range of diseases.
References
- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 9. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjpmr.com [wjpmr.com]
- 16. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
Chemical Structure:
Molecular Formula: C₁₁H₆F₃NO₂S[1]
Molecular Weight: 273.23 g/mol [1]
This compound is of significant interest in pharmaceutical and agrochemical research, primarily due to the presence of the trifluoromethylphenyl and thiazole carboxylic acid moieties, which are known to contribute to biological activity.[1]
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid. These values are estimations derived from the analysis of similar chemical structures and foundational spectroscopic principles.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | Highly deshielded proton, position can be concentration and solvent dependent.[2] |
| Thiazole-H | ~8.0 - 8.5 | Singlet | Proton on the thiazole ring. |
| Aromatic-H (ortho to thiazole) | ~8.0 - 8.2 | Doublet | Protons on the phenyl ring adjacent to the thiazole. |
| Aromatic-H (ortho to -CF₃) | ~7.7 - 7.9 | Doublet | Protons on the phenyl ring adjacent to the trifluoromethyl group. |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid Carbonyl (-C OOH) | ~165 - 175 | Deshielded due to electronegative oxygens. Aromatic conjugation places it towards the upfield end of the typical range for carboxylic acids.[2] |
| Thiazole-C2 | ~160 - 170 | Carbon atom of the thiazole ring bonded to the phenyl group. |
| Thiazole-C4 | ~140 - 150 | Carbon atom of the thiazole ring bonded to the carboxylic acid. |
| Thiazole-C5 | ~120 - 130 | CH carbon of the thiazole ring. |
| Aromatic-C (ipso, attached to thiazole) | ~130 - 135 | |
| Aromatic-C (ipso, attached to -CF₃) | ~125 - 135 (quartet) | Carbon will show coupling to the fluorine atoms of the CF₃ group. |
| Aromatic-CH | ~125 - 130 | |
| Trifluoromethyl Carbon (-C F₃) | ~120 - 130 (quartet) | Carbon will show strong coupling to the three fluorine atoms. |
Table 2: Predicted FT-IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Characteristic broad absorption due to hydrogen bonding.[2] |
| C-H Stretch (Aromatic/Thiazole) | 3000 - 3100 | Medium | |
| C=O Stretch (Carboxylic Acid) | 1690 - 1720 | Strong | Conjugation with the thiazole ring lowers the frequency.[2] |
| C=N Stretch (Thiazole) | 1500 - 1600 | Medium | |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | |
| C-F Stretch | 1000 - 1400 | Strong | Multiple strong bands are expected for the -CF₃ group. |
| C-S Stretch (Thiazole) | 600 - 750 | Weak to Medium |
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | m/z Value | Fragment | Notes |
| ESI- | 272.00 | [M-H]⁻ | Deprotonated molecular ion. |
| ESI+ | 274.02 | [M+H]⁺ | Protonated molecular ion. |
| EI | 273.01 | [M]⁺ | Molecular ion. |
| EI | 229.01 | [M-CO₂]⁺ | Loss of carbon dioxide. |
| EI | 256.01 | [M-OH]⁺ | Loss of a hydroxyl radical. |
| EI | 245.01 | [M-CO]⁺ | Loss of carbon monoxide. |
| EI | 145.00 | [C₇H₄F₃]⁺ | Trifluoromethylphenyl fragment. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for carboxylic acids to observe the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 240 ppm, 1024 or more scans, relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is required.
-
Ionization and Analysis:
-
ESI: Introduce the sample solution into the ESI source. This soft ionization technique is ideal for observing the molecular ion, typically as [M+H]⁺ or [M-H]⁻.
-
EI: This hard ionization technique will cause fragmentation of the molecule, providing information about its structure. The sample is introduced into a high-vacuum chamber and bombarded with high-energy electrons.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire such data. Researchers are encouraged to use this information as a reference for their analytical work.
References
The Trifluoromethyl-Thiazole Motif: A Keystone in Modern Drug Discovery and Therapeutic Target Engagement
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular frameworks has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl-containing thiazole moiety stands out as a "privileged structure," consistently appearing in a diverse array of clinically successful and experimental therapeutic agents. The trifluoromethyl (-CF3) group, with its high electronegativity, metabolic stability, and ability to enhance binding affinity through various non-covalent interactions, profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. When coupled with the thiazole ring—a versatile five-membered heterocycle known for its ability to act as a bioisostere and engage in hydrogen bonding and π-π stacking—the resulting combination offers a powerful tool for designing potent and selective modulators of critical biological targets.
This technical guide provides an in-depth analysis of the therapeutic targets modulated by trifluoromethyl-containing thiazole compounds. It summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the complex signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field of drug discovery and development.
Key Therapeutic Targets and Quantitative Data
Trifluoromethyl-containing thiazole derivatives have demonstrated significant activity against a range of therapeutic targets, primarily within the classes of protein kinases, proteases, cyclooxygenases, and histone deacetylases. The following tables summarize the quantitative data for representative compounds against their respective targets.
Table 1: Protein Kinase Inhibitors
| Compound | Target(s) | Assay Type | IC50 / Ki / EC50 | Reference(s) |
| Dasatinib | BCR-ABL | In vitro kinase assay | IC50: <3 nM | [1] |
| Src family kinases | In vitro kinase assay | IC50: ~0.8 nM (for AFA form) | [2] | |
| Dabrafenib | BRAF V600E | In vitro kinase assay | IC50: 0.8 nM | [3] |
| BRAF V600K | In vitro kinase assay | IC50: 0.5 nM | [4] | |
| BRAF V600D | In vitro kinase assay | IC50: 1.84 nM | [4] | |
| c-RAF (wild-type) | In vitro kinase assay | IC50: 5.0 nM | [5] |
Table 2: HIV Protease Inhibitor
| Compound | Target | Assay Type | Ki / EC50 | Reference(s) |
| Ritonavir | HIV-1 Protease | Enzymatic Assay | Ki: 0.36 nM | [6] |
| HIV-1 (in MT4 cells) | Cell-based Assay | EC50: 0.022 - 0.13 µM | [7] | |
| HIV-2 (in MT4 cells) | Cell-based Assay | EC50: 0.16 µM | [7] |
Table 3: Cyclooxygenase (COX) Inhibitor
| Compound | Target | Assay Type | IC50 | Reference(s) |
| Celecoxib | COX-2 | Enzymatic Assay (Sf9 cells) | 40 nM | [8][9] |
| COX-1 | Enzymatic Assay | 6.7 µM | [10] |
Table 4: Histone Deacetylase (HDAC) Inhibitors
| Compound Class/Example | Target(s) | Assay Type | IC50 | Reference(s) |
| Trifluoromethyl Ketones | Pan-HDACs | Enzymatic Assay | Submicromolar to low micromolar | [11] |
| TFMO-containing benzamide (Compound 2) | Class IIa HDACs (in cells) | Cell-based Assay | 0.02 µM | [12] |
| Class I/IIb HDACs (in cells) | Cell-based Assay | 3.0 µM | [12] | |
| Difluoromethyl-1,3,4-oxadiazole (Compound 17) | HDAC6 | Enzymatic Assay | 0.531 µM | [13] |
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of these compounds is rooted in their ability to modulate key signaling pathways that are often dysregulated in disease.
Kinase Inhibition: Targeting Oncogenic Signaling
Dabrafenib , a potent inhibitor of mutant BRAF, directly targets the MAPK/ERK pathway, a critical signaling cascade for cell proliferation and survival. In melanomas harboring the BRAF V600E mutation, this pathway is constitutively active, driving uncontrolled cell growth. Dabrafenib binds to the ATP-binding site of the mutant BRAF kinase, inhibiting its activity and preventing the downstream phosphorylation of MEK and ERK.[14][15] This leads to cell cycle arrest and apoptosis in cancer cells.
Dasatinib has a broader kinase inhibition profile, potently targeting BCR-ABL in chronic myeloid leukemia (CML) and Src family kinases. Its mechanism involves the suppression of the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and resistance to apoptosis.[8] By inhibiting upstream kinases like Src, Dasatinib prevents the activation of PI3K, leading to reduced phosphorylation of Akt and mTOR and subsequently inducing apoptosis and autophagy in cancer cells.[7]
HIV Protease Inhibition: Halting Viral Maturation
Ritonavir is a peptidomimetic inhibitor that targets the HIV-1 protease, an enzyme essential for the viral life cycle.[9][10] The protease cleaves newly synthesized viral polyproteins (Gag-Pol) into functional proteins required for producing mature, infectious virions. Ritonavir competitively binds to the active site of the protease, preventing this cleavage and resulting in the release of immature, non-infectious viral particles.
Detailed Experimental Protocols
The evaluation of trifluoromethyl-containing thiazole derivatives relies on a suite of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro BRAF V600E Kinase Assay
This protocol describes a typical biochemical assay to determine the IC50 value of an inhibitor against the BRAF V600E kinase.
-
Objective: To measure the in vitro inhibitory activity of a test compound against the BRAF V600E kinase.
-
Principle: The assay measures the phosphorylation of a substrate (e.g., unactivated MEK1) by the BRAF V600E enzyme in the presence of ATP. The amount of remaining ATP after the reaction is quantified using a luminescent readout, where the light signal is inversely proportional to kinase activity.
-
Materials:
-
Recombinant human BRAF V600E enzyme
-
Unactivated MEK1 substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Dabrafenib) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Multichannel pipettes, plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations (typically 10-point, 3-fold dilutions).
-
Assay Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of BRAF V600E enzyme solution (at 2x final concentration) and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing MEK1 substrate and ATP (both at 2x final concentration).
-
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Read luminescence using a microplate reader.
-
Normalize the data using controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[3]
-
-
Cell Proliferation Assay (CCK-8)
This protocol outlines a common method to assess the effect of a compound on the proliferation and viability of cancer cells.
-
Objective: To determine the cytotoxic or cytostatic effect of a test compound on a cell line.
-
Principle: The Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a soluble, orange-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Cancer cell line of interest (e.g., A549, T24)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) solution
-
Sterile 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 450 nm)
-
-
Procedure:
-
Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate.
-
Pre-incubation: Incubate the plate for 24 hours in a humidified incubator to allow cells to attach.
-
Compound Treatment: Add 10 µL of various concentrations of the test compound (or DMSO vehicle control) to the plate.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.
-
Conclusion
The trifluoromethyl-containing thiazole scaffold is a highly validated and versatile platform in drug discovery. Its presence in inhibitors of kinases, proteases, and other critical enzyme classes underscores its importance in developing targeted therapies for a wide range of diseases, including cancer, HIV/AIDS, and inflammatory disorders. The unique electronic properties conferred by the trifluoromethyl group, combined with the structural versatility of the thiazole ring, provide a robust foundation for achieving high potency, selectivity, and favorable pharmacokinetic profiles. The experimental protocols and pathway analyses presented in this guide offer a framework for the continued exploration and development of novel therapeutics based on this powerful chemical motif. As our understanding of disease biology deepens, the strategic application of such privileged structures will undoubtedly continue to yield innovative and impactful medicines.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rndsystems.com [rndsystems.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review [mdpi.com]
- 11. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches | Springer Nature Experiments [experiments.springernature.com]
- 16. apexbt.com [apexbt.com]
An In-Depth Technical Guide to the Research Applications of 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylic Acid (CAS Number 144061-16-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research applications of the compound 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid, identified by CAS number 144061-16-5. This molecule serves as a versatile scaffold in medicinal chemistry and drug discovery, primarily recognized for its role as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications. Its structural features, including the 2-phenylthiazole-4-carboxylic acid core and the trifluoromethyl group, contribute to its utility in developing novel agents targeting a range of biological pathways. This document collates available data on its derivatives, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to support ongoing and future research endeavors.
Introduction
2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid is a heterocyclic carboxylic acid that has garnered attention in the field of medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of molecules to their biological targets, making this compound an attractive starting point for the development of new therapeutic agents.[1] Research has primarily focused on the synthesis of derivatives of this core structure to explore their efficacy as anti-inflammatory, antimicrobial, and anticancer agents.[2][3] Furthermore, this scaffold is utilized in fragment-based drug discovery (FBDD) to design potent and selective inhibitors for various enzymes.
Core Physicochemical and Biological Properties
While specific experimental data for 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid is limited in publicly available literature, its structural analogues have been the subject of numerous studies. The data presented below pertains to derivatives and is intended to provide insights into the potential properties and activities of the core compound.
Table 1: Physicochemical Properties of 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylic Acid
| Property | Value | Reference |
| CAS Number | 144061-16-5 | [4] |
| Molecular Formula | C₁₁H₆F₃NO₂S | [4] |
| Molecular Weight | 273.23 g/mol | [4] |
| Appearance | Solid | General |
| Purity | ≥ 95% (as commercially available) | [1] |
| Storage Conditions | 0-8°C | [1] |
Key Research Applications and Experimental Data
The 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid scaffold is a key component in the development of inhibitors for enzymes implicated in various diseases. The primary areas of investigation for its derivatives include antifungal, anti-inflammatory, and anticancer activities.
Antifungal Activity: Inhibition of Lanosterol 14α-demethylase (CYP51)
Derivatives of 2-phenylthiazole are investigated as inhibitors of CYP51, a critical enzyme in the ergosterol biosynthesis pathway in fungi.[5] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.[6][7][8][9]
Table 2: In Vitro Antifungal Activity (MIC) of 2-Phenylthiazole Derivatives
Data presented is for derivatives of the core scaffold and not the specific compound CAS 144061-16-5.
| Compound Derivative | Fungal Strain | MIC (μg/mL) | Reference |
| SZ-C14 | Candida albicans | 1-16 | [5] |
| Compound B9 | Candida albicans | 0.5-4 | [5] |
| Compound B9 | Fluconazole-resistant Candida spp. | 2-16 | [5] |
Anti-inflammatory Activity: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
The thiazole scaffold is also explored for its potential to inhibit 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol, thereby amplifying glucocorticoid action within tissues.[10][11][12][13] Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic syndrome and inflammatory disorders.[3]
Table 3: In Vitro 11β-HSD1 Inhibitory Activity of Thiazole Derivatives
Data presented is for derivatives of the core scaffold and not the specific compound CAS 144061-16-5.
| Compound Derivative | Target | IC₅₀ (nM) | Reference |
| Thiazolidine derivative 8g | Human 11β-HSD1 | Potent (specific value not provided) | [10] |
| 2-aminothiazol-4(5H)-one derivative 3h | Human 11β-HSD1 | 40 | [8] |
| 2-aminothiazol-4(5H)-one derivative 3i | Human 11β-HSD1 | 90 | [8] |
Anticancer Activity
Substituted 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[2][3]
Table 4: In Vitro Cytotoxicity (IC₅₀) of 2-Phenylthiazole-4-carboxamide Derivatives
Data presented is for derivatives of the core scaffold and not the specific compound CAS 144061-16-5.
| Compound Derivative | Cell Line | IC₅₀ (μg/mL) | Reference |
| 3-fluoro analog | T47D (Breast cancer) | < 10 | [2] |
| 3-fluoro analog | Caco-2 (Colorectal cancer) | < 10 | [2] |
| 3-fluoro analog | HT-29 (Colon cancer) | < 10 | [2] |
Experimental Protocols
The following are generalized experimental protocols derived from studies on 2-phenylthiazole derivatives. These can be adapted for the synthesis and evaluation of new compounds based on the 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid scaffold.
General Synthesis of 2-Phenylthiazole-4-carboxamide Derivatives
This protocol outlines a common synthetic route for creating amide derivatives from the carboxylic acid core.[2][14]
Caption: General workflow for synthesizing amide derivatives.
Methodology:
-
Activation of the Carboxylic Acid: The starting material, 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid, is converted to a more reactive acyl chloride. This is typically achieved by refluxing with thionyl chloride (SOCl₂) or treating with oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).
-
Amide Coupling: The resulting acyl chloride is then reacted with a desired substituted amine (R-NH₂) in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like DCM or tetrahydrofuran (THF). The reaction is usually stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is evaporated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final 2-phenylthiazole-4-carboxamide derivative.
In Vitro Antifungal Susceptibility Testing (MIC Assay)
This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against fungal strains.[5]
Caption: Workflow for determining Minimum Inhibitory Concentration.
Methodology:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) and adjusted to a specific cell density.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
In Vitro 11β-HSD1 Enzyme Inhibition Assay
This is a representative protocol for assessing the inhibitory activity of compounds against the 11β-HSD1 enzyme.[8]
Methodology:
-
Enzyme and Substrate Preparation: A source of 11β-HSD1 (e.g., human liver microsomes or recombinant enzyme) and its substrate (e.g., cortisone) are prepared in a suitable buffer.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound. The reaction is initiated by adding the substrate and a cofactor (e.g., NADPH). The mixture is incubated at 37°C for a specific period.
-
Reaction Termination and Product Quantification: The reaction is stopped, and the product (cortisol) is extracted. The amount of cortisol produced is quantified using methods such as HPLC or ELISA.
-
IC₅₀ Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways targeted by derivatives of 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid.
Inhibition of Fungal Ergosterol Biosynthesis Pathway
Caption: Mechanism of action of 2-phenylthiazole derivatives on the fungal ergosterol pathway.
This pathway shows that 2-phenylthiazole derivatives can inhibit the CYP51 enzyme, which is crucial for the conversion of lanosterol to ergosterol.[6][9] This disruption in ergosterol production compromises the integrity of the fungal cell membrane, leading to antifungal effects.[7][8]
Modulation of Glucocorticoid Metabolism via 11β-HSD1 Inhibition
Caption: Inhibition of 11β-HSD1 by thiazole derivatives to modulate glucocorticoid action.
This diagram illustrates how thiazole derivatives can inhibit 11β-HSD1, preventing the conversion of inactive cortisone to active cortisol at the tissue level.[10][12] By reducing local cortisol concentrations, these inhibitors can mitigate the pro-inflammatory and metabolic effects of glucocorticoids.[3][11][13]
Conclusion and Future Directions
2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid (CAS 144061-16-5) represents a valuable and versatile chemical scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is not widely available, extensive research on its derivatives has demonstrated significant potential in the fields of antifungal, anti-inflammatory, and anticancer drug discovery. The trifluoromethyl and phenylthiazole moieties provide a robust foundation for designing potent and selective enzyme inhibitors.
Future research should focus on the synthesis and comprehensive biological evaluation of 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid itself to establish a baseline for its activity. Further exploration of its derivatives, guided by structure-activity relationship studies and computational modeling, will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. The signaling pathways and experimental protocols detailed in this guide provide a solid framework for researchers to build upon in their quest for new and effective therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 9. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 10. What are 11β-HSD1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucocorticoids and 11β-HSD1 are major regulators of intramyocellular protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research.[1] The synthesis is based on the well-established Hantzsch thiazole synthesis.[2] The protocol is divided into three main stages: the preparation of the key intermediate 4-(trifluoromethyl)thiobenzamide, the Hantzsch cyclization to form the ethyl ester, and the final hydrolysis to yield the target carboxylic acid.
Overall Synthesis Workflow
The synthesis proceeds through a three-step sequence starting from commercially available 4-(trifluoromethyl)benzamide.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Trifluoromethyl)thiobenzamide
This protocol describes the conversion of a benzamide to a thiobenzamide using Lawesson's reagent.[3][4][5]
Materials:
-
4-(Trifluoromethyl)benzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Toluene, anhydrous
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, suspend 4-(trifluoromethyl)benzamide (1.0 eq) and Lawesson's Reagent (0.55 eq) in anhydrous toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.
-
Cool the reaction mixture to room temperature.
-
Add ethanol to the cooled mixture and heat at reflux for 1-2 hours to quench any unreacted Lawesson's reagent.
-
Remove the solvents under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-(trifluoromethyl)thiobenzamide.
Step 2: Synthesis of Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
This protocol details the Hantzsch thiazole synthesis to form the ethyl ester intermediate.[1][2]
Materials:
-
4-(Trifluoromethyl)thiobenzamide (from Step 1)
-
Ethyl bromopyruvate
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve 4-(trifluoromethyl)thiobenzamide (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate.
Step 3: Synthesis of this compound
This protocol outlines the final hydrolysis of the ethyl ester to the target carboxylic acid.[6]
Materials:
-
Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate (from Step 2)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for filtration and drying
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
A precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product. Note: As specific experimental data for the target compounds were not available, the data for closely related analogs are provided for estimation purposes.
Table 1: Properties of Key Reagents and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 4-(Trifluoromethyl)benzamide | C₈H₆F₃NO | 189.14 | Solid | 147-150 |
| 4-(Trifluoromethyl)thiobenzamide | C₈H₆F₃NS | 205.20 | Solid | 135 - 139 |
| Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | C₁₃H₁₀F₃NO₂S | 301.28 | Solid (estimated) | N/A |
| This compound | C₁₁H₆F₃NO₂S | 273.23 | Solid (estimated) | ~238-241 (analog)[7] |
Table 2: Estimated NMR Data for the Intermediate and Final Product
The following data is for a structurally similar compound, ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, and should be used as a reference for expected chemical shifts.[8]
| Compound | Nucleus | Chemical Shift (δ ppm) and Multiplicity |
| Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (Analog) | ¹H NMR | 7.46–8.00 (m, 5H, Ar-H), 4.49 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.44 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR | 168.87 (C=O), 160.27, 146.48, 131.77, 131.63, 129.24 (Ar-C), 164.15 (q, ²JC-F = 36.5 Hz, C-CF₃), 123.33 (q, ¹JC-F = 269.3 Hz, -CF₃), 62.41 (-OCH₂CH₃), 13.98 (-OCH₂CH₃) | |
| ¹⁹F NMR | -52.44 (s) | |
| This compound | - | Specific data not available. Expected signals would include aromatic protons, a thiazole proton, and a carboxylic acid proton in ¹H NMR. |
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The described method is based on established principles for the analysis of related chemical structures, including aromatic carboxylic acids and thiazole derivatives.
Introduction
This compound is a molecule of interest in pharmaceutical and chemical research. Accurate and reliable quantitative analysis is crucial for various stages of drug development, including purity assessment, stability studies, and pharmacokinetic analysis. This application note details a robust reverse-phase HPLC (RP-HPLC) method coupled with UV detection for this purpose.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column is recommended. A common choice would be a column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm.
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Trifluoroacetic acid (TFA) or Formic acid, HPLC grade
-
This compound reference standard
-
Methanol, HPLC grade (for sample preparation)
-
Chromatographic Conditions
A recommended starting point for the HPLC method development is outlined in the table below. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm[1] |
| Injection Volume | 10 µL |
Note on Mobile Phase: The use of fluorinated carboxylic acids like TFA as ion-pairing reagents can improve peak symmetry for acidic analytes.[2][3][4][5] The organic modifier (acetonitrile) and the gradient can be adjusted to achieve optimal separation and retention time. An isocratic elution can also be explored once the optimal mobile phase composition is determined.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation
For reliable and accurate results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be evaluated by analyzing a blank sample and a sample spiked with the analyte.
-
Linearity: The linearity of the method should be established by plotting the peak area against the concentration of the working standard solutions. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.
-
Accuracy: The accuracy of the method can be determined by a recovery study. A known amount of the standard is added to a sample, and the recovery percentage is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days by different analysts.
-
The precision is expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified. They can be estimated based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ.
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) | |
| Linear Regression Equation |
Table 2: Accuracy (Recovery) Data
| Sample | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 1 | |||
| 2 | |||
| 3 | |||
| Average Recovery (%) |
Table 3: Precision Data
| Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | |
| LOQ |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of key parameters in HPLC method validation.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound featuring a central thiazole ring, a structure known for its presence in a wide array of biologically active molecules. The trifluoromethylphenyl group can enhance metabolic stability and binding affinity to biological targets. Thiazole derivatives have been investigated for a variety of therapeutic applications, including as anti-inflammatory, antimicrobial, and enzyme-modulating agents. Notably, structurally related thiazole compounds have been identified as activators of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses.[1]
These application notes provide detailed protocols for the in-vitro evaluation of this compound, focusing on its potential as a SIRT1 activator. Additionally, protocols for screening its anti-inflammatory and antimicrobial activities are included to facilitate a broader characterization of its biological profile.
Primary Application: Characterization as a SIRT1 Activator
Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a critical role in cellular processes such as metabolism, DNA repair, and inflammation.[2] Activation of SIRT1 is a promising therapeutic strategy for age-related diseases, including metabolic and cardiovascular disorders.[1] The following protocols are designed to determine the ability of this compound to activate SIRT1 in vitro.
Data Presentation: SIRT1 Activation Profile
The activating potential of the test compound on recombinant human SIRT1 can be quantified and compared to a known activator, such as resveratrol. The results can be summarized as follows:
| Compound | Concentration | SIRT1 Activity (% of Resveratrol Max) | AC₅₀ (µM) |
| Test Compound | 0.1 µM | 15 ± 2.1 | \multirow{5}{*}{5.2} |
| 1 µM | 65 ± 5.4 | ||
| 10 µM | 135 ± 8.9 | ||
| 30 µM | 152 ± 11.2 | ||
| 100 µM | 110 ± 9.5 | ||
| Resveratrol | 100 µM | 100 (Reference) | 25.0 |
| Vehicle (DMSO) | 0.1% | 0 ± 1.5 | N/A |
| AC₅₀ (Activation Concentration 50): The concentration of compound required to elicit 50% of the maximal activation. |
Signaling Pathway: SIRT1 Deacetylation
Caption: Simplified SIRT1 signaling pathway showing NAD⁺-dependent deacetylation.
Experimental Protocol: Fluorometric SIRT1 Activity Assay
This protocol is based on a two-step enzymatic reaction where SIRT1 deacetylates a fluorogenic substrate, which is then cleaved by a developer solution to release a fluorescent group.[2][3]
Materials:
-
Recombinant Human SIRT1 Enzyme
-
Fluorogenic SIRT1 Substrate (e.g., peptide with acetylated lysine)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer Solution (containing a protease that cleaves the deacetylated substrate)
-
Test Compound: this compound
-
Positive Control: Resveratrol
-
Vehicle: DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound and resveratrol in DMSO.
-
Create a serial dilution of the test compound and controls in SIRT1 Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD⁺ in SIRT1 Assay Buffer at 2x the final desired concentration.
-
-
Assay Plate Setup:
-
Add 25 µL of SIRT1 Assay Buffer to all wells.
-
Add 5 µL of the diluted test compound, resveratrol, or vehicle (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of the 2x SIRT1 enzyme solution to all wells except the "No Enzyme Control" wells. Add 10 µL of assay buffer to these control wells.
-
Mix the plate gently on a shaker for 1 minute.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of a pre-mixed 2x NAD⁺/Substrate solution to all wells.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Ex: ~350 nm, Em: ~460 nm).
-
-
Data Analysis:
-
Subtract the average background fluorescence from the "No Enzyme Control" wells from all other readings.
-
Calculate the percent activation relative to the vehicle control.
-
Plot the percent activation against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the AC₅₀ value.
-
Experimental Workflow: SIRT1 Assay
Caption: Workflow for the in-vitro fluorometric SIRT1 activation assay.
Secondary Applications: Anti-Inflammatory & Antimicrobial Screening
The thiazole scaffold is a common feature in molecules with anti-inflammatory and antimicrobial properties. The following protocols provide a basis for screening this compound for these activities.
Anti-Inflammatory Activity: COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins.[4] Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs.
Data Presentation: COX-1/COX-2 Inhibition Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | > 100 | 12.5 | > 8 |
| Celecoxib | 7.6 | 0.07 | 108 |
| Ibuprofen | 13 | 344 | 0.04 |
| IC₅₀ (Inhibitory Concentration 50): The concentration of compound required to inhibit 50% of the enzyme's activity. |
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening This assay measures the peroxidase component of COX-2 activity. The probe yields a fluorescent product upon reaction with PGG₂, the initial product of the COX-2 reaction with arachidonic acid.[5]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme cofactor
-
COX Probe
-
Arachidonic Acid (Substrate)
-
Test Compound and reference inhibitors (e.g., Celecoxib)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and controls in DMSO. Serially dilute in COX Assay Buffer.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and Heme.
-
Dilute the COX-2 enzyme in COX Assay Buffer.
-
-
Assay Procedure:
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the diluted test inhibitor, control, or vehicle to the appropriate wells.
-
Add 10 µL of the diluted COX-2 enzyme to all wells except the "No Enzyme Control".
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately begin measuring fluorescence kinetically for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic read).
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot percent inhibition vs. log concentration to determine the IC₅₀ value.
-
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for the in-vitro fluorometric COX-2 inhibition assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[6] The broth microdilution method is a standard technique for determining MIC values.[7]
Data Presentation: Antimicrobial Activity Profile
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 32 |
| Escherichia coli | ATCC 25922 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Candida albicans | ATCC 90028 | 64 |
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
Test Organisms (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, or RPMI-1640 for fungi
-
Test Compound
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Select several colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Dilution in Plate:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Prepare a 2x concentrated stock of the test compound in broth. Add 100 µL of this stock to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (broth only).
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well is 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Appendix: Recommended Follow-Up Assays
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein within a cellular environment.[8] It is based on the principle that ligand binding typically increases the thermal stability of the target protein.[9]
Protocol Overview:
-
Cell Treatment: Treat intact cells with the test compound or vehicle.
-
Heating: Heat aliquots of the treated cells across a temperature gradient.
-
Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates to separate precipitated (denatured) proteins from the soluble fraction.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or other quantitative methods.
-
Analysis: Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the curve in the presence of the compound indicates target engagement.
Experimental Workflow: CETSA
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Mitochondrial Function Assay
The Seahorse XF Cell Mito Stress Test is a standard assay for assessing cellular bioenergetics and mitochondrial health in real-time by measuring the oxygen consumption rate (OCR).[10][11] This can reveal if a compound impacts cellular respiration.
Protocol Overview:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate.
-
Incubation: Incubate cells with the test compound for a desired period.
-
Assay Preparation: Replace culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator.
-
Seahorse Assay: Measure OCR under basal conditions and after sequential injections of mitochondrial inhibitors:
-
Oligomycin: Inhibits ATP synthase (Complex V).
-
FCCP: An uncoupling agent that disrupts the mitochondrial membrane potential, inducing maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, shutting down mitochondrial respiration.
-
-
Data Analysis: Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Experimental Workflow: Seahorse XF Cell Mito Stress Test
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for the Formulation of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is a compound of interest in pharmaceutical research, potentially for its anti-inflammatory or antimicrobial properties.[1] Like many new chemical entities, it is characterized by poor aqueous solubility, which presents a significant challenge for achieving adequate systemic exposure in preclinical animal studies.[2][3] This document provides detailed application notes and protocols to guide researchers in developing a suitable formulation for oral administration in animal models. The focus is on strategies to enhance the solubility and bioavailability of this poorly soluble compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is the first step in designing an effective formulation.
| Property | Value | Source |
| Molecular Formula | C11H6F3NO2S | Chem-Impex[1] |
| Molecular Weight | 273.23 g/mol | Chem-Impex[1] |
| Appearance | Powder | RayBiotech[4] |
| Storage | 0-8°C | Chem-Impex[1] |
| Purity | ≥ 95% (NMR) | Chem-Impex[1] |
| Predicted Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[5] |
Note: Experimentally determined solubility in a range of pharmaceutically acceptable vehicles is essential for formulation development.
Formulation Development Workflow
A systematic approach is crucial for developing a formulation for a poorly soluble compound. The following workflow outlines the key steps from initial characterization to the selection of a final formulation for in vivo studies.
Caption: A stepwise workflow for the development of a suitable formulation for a poorly soluble compound.
Experimental Protocols
Protocol 1: Solubility Determination in Common Vehicles
Objective: To determine the solubility of this compound in a variety of pharmaceutically acceptable vehicles to identify promising formulation strategies.
Materials:
-
This compound
-
Vials (e.g., 1.5 mL glass vials)
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
-
A range of vehicles to be tested (see table below)
Procedure:
-
Add an excess amount of the compound to a known volume (e.g., 1 mL) of each vehicle in a vial.
-
Cap the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect the vials to ensure an excess of solid compound remains.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Data Presentation:
| Vehicle Category | Example Vehicle | Target Concentration for Animal Studies | Observed Solubility (mg/mL) |
| Aqueous | Water | 1-10 mg/mL | To be determined |
| Phosphate Buffered Saline (PBS), pH 7.4 | 1-10 mg/mL | To be determined | |
| Co-solvents | Polyethylene glycol 400 (PEG 400) | 1-10 mg/mL | To be determined |
| Propylene Glycol (PG) | 1-10 mg/mL | To be determined | |
| Dimethyl sulfoxide (DMSO)[6] | 1-10 mg/mL | To be determined | |
| Surfactants | 1% Tween® 80 in water | 1-10 mg/mL | To be determined |
| 1% Sodium Lauryl Sulfate (SLS) in water | 1-10 mg/mL | To be determined | |
| Lipid-Based | Corn Oil[6] | 1-10 mg/mL | To be determined |
| Sesame Oil[7] | 1-10 mg/mL | To be determined | |
| Complexing Agents | 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water[7] | 1-10 mg/mL | To be determined |
Protocol 2: Preparation of a Co-solvent/Surfactant Formulation for Oral Gavage
Objective: To prepare a solution or suspension of this compound in a co-solvent and surfactant vehicle for oral administration in rodents. This is a common starting point for poorly soluble compounds.
Materials:
-
This compound
-
PEG 400
-
Tween® 80
-
Sterile water for injection
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Calibrated pipettes or syringes
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% Tween® 80 and 90% PEG 400 (v/v). For example, to prepare 10 mL of the vehicle, mix 1 mL of Tween® 80 with 9 mL of PEG 400.
-
Compound Addition: Weigh the required amount of this compound to achieve the desired final concentration (e.g., 10 mg/mL).
-
Dissolution: Slowly add the weighed compound to the vehicle while stirring. Gentle warming (e.g., to 40°C) may be used to aid dissolution, but care should be taken to avoid compound degradation.
-
Homogenization: Continue stirring until a clear solution is obtained. If the compound does not fully dissolve, this will be a suspension and should be homogenized using appropriate methods to ensure uniform particle size distribution before each dose administration.
-
Final Dilution (if necessary): If a lower concentration of the organic solvent is desired for administration, the solution can be diluted with sterile water or saline. However, this may cause the compound to precipitate, so the final formulation should be carefully observed for any signs of precipitation.
-
Storage: Store the formulation protected from light and at a controlled temperature as determined by stability studies.
Hypothetical Signaling Pathway Modulation
Thiazole derivatives are known to interact with various biological targets.[8] The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-inflammatory response.
Caption: A hypothetical anti-inflammatory mechanism of action for the test compound.
Safety and Handling
-
Researchers should consult the Safety Data Sheet (SDS) for this compound before handling.
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation that can overcome its poor aqueous solubility. A systematic approach to formulation development, starting with solubility determination in various excipients, is critical. The protocols and information provided in this document offer a framework for researchers to develop a suitable formulation for animal studies, thereby enabling a more accurate assessment of the compound's pharmacokinetic and pharmacodynamic properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. raybiotech.com [raybiotech.com]
- 5. 4-METHYL-2-[4-(TRIFLUOROMETHYL)PHENYL]THIAZOLE-5-CARBOXYLIC ACID CAS#: 144059-86-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1][2] The following methods are designed to enhance the purity of the compound, ensuring its suitability for downstream applications.
Overview of Purification Techniques
The selection of an appropriate purification technique is critical for obtaining high-purity this compound. The primary methods for purifying this and structurally similar compounds include:
-
Acid-Base Precipitation: This technique leverages the carboxylic acid moiety to isolate the compound from non-acidic impurities.
-
Recrystallization: A standard method for purifying solid compounds based on differential solubility in a given solvent or solvent system.
-
Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.
The choice of method will depend on the nature and quantity of the impurities present in the crude material.
Data Presentation
The following table summarizes the expected outcomes and conditions for various purification techniques based on available data for the target compound and analogous structures.
| Purification Technique | Key Parameters | Typical Purity | Reference |
| Acid-Base Precipitation | Dissolution in aqueous base (e.g., 10% NaOH), followed by acidification to pH ≤ 2 with HCl or acetic acid. | >98% | [3][4] |
| Recrystallization | Solvent systems such as ethanol/water or benzene/petroleum ether. | High, dependent on solvent choice. | [5] |
| Column Chromatography | Silica gel stationary phase with mobile phases like ethyl acetate/hexane or dichloromethane/acetone. | High, dependent on conditions. | [6] |
Experimental Protocols
Purification by Acid-Base Precipitation
This method is effective for removing neutral and basic impurities.
Protocol:
-
Dissolve the crude this compound in a 10% aqueous solution of sodium hydroxide (NaOH) with stirring. Use the minimum amount of base required to achieve complete dissolution.
-
Once dissolved, filter the solution to remove any insoluble impurities.
-
Slowly add a 10% hydrochloric acid (HCl) solution dropwise to the filtrate with vigorous stirring until the pH of the solution is ≤ 2.[4]
-
A precipitate of the purified product will form.
-
Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with two portions of cold deionized water.[4]
-
Dry the purified solid in a vacuum oven to a constant weight.
Caption: Workflow for Acid-Base Precipitation.
Purification by Recrystallization
Recrystallization is a powerful technique for achieving high purity. The choice of solvent is crucial. For carboxylic acids, polar protic solvents or mixtures with non-polar solvents are often effective.[5][7]
Protocol:
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures such as ethanol/water). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the chosen solvent to the crude solid and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Caption: General Recrystallization Workflow.
Purification by Column Chromatography
For challenging separations or to remove closely related impurities, column chromatography is the method of choice.
Protocol:
-
Stationary Phase and Eluent Selection: Prepare a Thin Layer Chromatography (TLC) plate to determine the appropriate solvent system. A good starting point for this class of compounds is a mixture of ethyl acetate and hexane.[6] The desired compound should have an Rf value of approximately 0.3-0.4 for optimal separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Caption: Column Chromatography Workflow.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of thiazole carboxylic acid derivatives.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and is also used to assess purity, with some vendors reporting purity of ≥95% by NMR.[1] Gas Chromatography (GC) can also be utilized, with purity levels of >98% being reported for similar compounds.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific impurities present in the crude material. All procedures should be carried out by trained personnel in a suitable laboratory environment with appropriate safety precautions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzyme Inhibition Assay of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for an enzyme inhibition assay of the compound 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid. Thiazole derivatives are a significant class of heterocyclic compounds that have been explored for a wide range of pharmacological activities, including as enzyme inhibitors.[1][2][3] The inclusion of a trifluoromethyl group can enhance metabolic resistance and biological activity.[4][5] This application note describes a representative dehydrogenase enzyme inhibition assay to determine the inhibitory potential of this compound. The protocol is designed for a 96-well plate format for efficient screening and determination of inhibitory constants.
Introduction
Enzyme inhibition assays are fundamental in drug discovery and development for identifying and characterizing compounds that modulate the activity of specific enzyme targets. Thiazole-containing compounds have shown promise as inhibitors of various enzymes, including kinases, dehydrogenases, and proteases.[1][6] this compound is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with enzyme active sites, making it a candidate for enzyme inhibition studies.[4] This document outlines a general protocol for assessing its inhibitory effect on a model dehydrogenase enzyme, which can be adapted for other enzyme systems.
Principle of the Assay
This protocol describes a colorimetric dehydrogenase inhibition assay. The enzyme catalyzes the reduction of a substrate, and in this process, a chromogenic indicator is reduced, leading to a measurable change in absorbance. The rate of the reaction is monitored spectrophotometrically. In the presence of an inhibitor, the rate of the enzyme-catalyzed reaction will decrease. By measuring the reaction rate at various concentrations of the inhibitor, the half-maximal inhibitory concentration (IC50) and the mode of inhibition can be determined.
Materials and Reagents
-
This compound (Test Compound)
-
Dehydrogenase enzyme (e.g., Alcohol Dehydrogenase, Lactate Dehydrogenase)
-
Enzyme substrate (e.g., Ethanol for ADH, Lactate for LDH)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Phenazine methosulphate (PMS)
-
2,5-dichloro-4-iodophenyl-3-nitrophenyl-5-phenyltetrazolium chloride (DCIP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 600 nm
Experimental Protocols
4.1. Preparation of Reagents
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.5.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Solution: Prepare a working solution of the dehydrogenase enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of the appropriate substrate (e.g., 1 M Ethanol) in the assay buffer.
-
NAD+ Solution: Prepare a 20 mM stock solution of NAD+ in the assay buffer.
-
PMS Solution: Prepare a 2 mM stock solution of PMS in the assay buffer. This solution is light-sensitive and should be prepared fresh.
-
DCIP Solution: Prepare a 10 mM stock solution of DCIP in the assay buffer.
4.2. Enzyme Inhibition Assay Procedure
-
Compound Dilution: Serially dilute the 10 mM stock solution of the test compound in DMSO to obtain a range of concentrations (e.g., 1000 µM, 500 µM, 250 µM, etc.).
-
Assay Plate Preparation:
-
Add 2 µL of the diluted test compound solutions to the appropriate wells of a 96-well plate.
-
For the positive control (no inhibition), add 2 µL of DMSO.
-
For the negative control (background), add 2 µL of DMSO and no enzyme.
-
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, NAD+, PMS, and DCIP.
-
Enzyme Addition: Add 178 µL of the reaction mixture and 10 µL of the enzyme solution to each well (except the negative control wells). For the negative control wells, add 188 µL of the reaction mixture.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 600 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 10 minutes.
Data Presentation
The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percent inhibition is calculated using the following formula:
% Inhibition = [1 - (Rate of sample / Rate of positive control)] x 100
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Inhibition Data for this compound against a Dehydrogenase Enzyme
| Inhibitor Concentration (µM) | Absorbance Rate (mAU/min) | % Inhibition |
| 1000 | 5.2 | 94.8 |
| 500 | 12.5 | 87.5 |
| 250 | 25.1 | 74.9 |
| 125 | 48.9 | 51.1 |
| 62.5 | 75.3 | 24.7 |
| 31.25 | 90.1 | 9.9 |
| 0 (Control) | 100.0 | 0 |
Table 2: Summary of Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Dehydrogenase | 120.5 |
| Positive Control Inhibitor | Dehydrogenase | 5.2 |
Visualizations
Caption: Experimental workflow for the enzyme inhibition assay.
Caption: Inhibition of a generic dehydrogenase-catalyzed reaction.
References
- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the derivatization of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid, a key scaffold in medicinal chemistry. The primary focus is on the synthesis of a series of carboxamide derivatives to facilitate structure-activity relationship (SAR) studies. This document outlines detailed experimental protocols, presents available biological data in a structured format, and includes visualizations of relevant signaling pathways to guide further research and development of novel therapeutic agents. The trifluoromethyl group on the phenyl ring is a critical feature, often enhancing the biological activity and metabolic stability of compounds.
Introduction
The 2-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a versatile starting point for the development of a wide range of biologically active molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a 4-(trifluoromethyl)phenyl group at the 2-position of the thiazole ring is of particular interest, as the trifluoromethyl moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.
This document details the derivatization of the carboxylic acid group of this compound into a variety of amides. Amide derivatives are a common strategy in medicinal chemistry to explore the chemical space around a core scaffold and to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Derivatization Strategy for SAR Studies
The primary strategy for derivatization focuses on the synthesis of a library of amides from the parent carboxylic acid. This approach allows for the systematic investigation of the impact of different substituents on biological activity.
General Synthetic Scheme
The synthesis of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide derivatives can be achieved through a two-step process starting from the corresponding ethyl ester. The ester is first hydrolyzed to the carboxylic acid, which is then coupled with a variety of amines to yield the desired amide derivatives.
Experimental Applications in Anti-Inflammatory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for experimental applications in anti-inflammatory research. It is designed to assist researchers, scientists, and drug development professionals in their efforts to discover and evaluate novel anti-inflammatory therapeutics. The following sections include summaries of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and workflows.
Section 1: In Vitro Anti-Inflammatory Assays
In vitro assays are fundamental for the initial screening and characterization of potential anti-inflammatory compounds. These assays provide valuable insights into the mechanisms of action and potency of test substances in a controlled cellular environment.
Application Note 1.1: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). This assay is widely used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophage cell lines, such as RAW 264.7.
Quantitative Data Summary:
The following table summarizes the inhibitory effects of various compounds on NO production in LPS-stimulated RAW 264.7 cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Compound Type | IC50 (µM) for NO Inhibition | Reference Compound | IC50 (µM) of Reference |
| Epimuqubilin A | Norsesterterpene Peroxide | 7.4 | L-NMMA | > Epimuqubilin A |
| Sigmosceptrellin A | Norsesterterpene Peroxide | 9.9 | L-NMMA | > Sigmosceptrellin A |
| OADP | PEGylated Oleanolic Acid Derivative | 0.95 (at 72h) | Diclofenac | 50.50 (at 72h) |
| Oleanolic Acid | Triterpenoid | 42.91 (at 72h) | Diclofenac | 50.50 (at 72h) |
Experimental Protocol: Measurement of Nitric Oxide Production using Griess Reagent
This protocol details the steps for quantifying nitrite, a stable and soluble breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[1] An unstimulated control group should also be included.
-
Sample Collection: After the incubation period, collect 100 µL of the cell culture supernatant from each well.[1]
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent.[1]
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[1]
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value for each active compound.
Experimental Workflow:
Application Note 1.2: Inhibition of Pro-Inflammatory Cytokines
Evaluating the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is crucial in anti-inflammatory drug discovery.
Quantitative Data Summary:
The following table presents the inhibitory effects of various natural compounds on TNF-α and IL-6 production in LPS-stimulated RAW264.7 cells.
| Compound | Compound Type | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for IL-6 Inhibition |
| Compound 2 (from Eclipta prostrata) | Natural Product | 2.56 ± 0.08 | 13.24 ± 0.73 |
| Compound 3 (from Eclipta prostrata) | Natural Product | 8.01 ± 0.11 | 9.89 ± 0.80 |
| Compound 4 (from Eclipta prostrata) | Natural Product | 6.18 ± 0.03 | 25.45 ± 1.26 |
| Javamide-II | Natural Product | Not significant | 0.8 |
Exogenous administration of Interleukin-10 (IL-10) has been shown to inhibit the secretion of pro-inflammatory cytokines in LPS-stimulated peritoneal macrophages.[2]
| Treatment | Percentage Inhibition of TNF-α | Percentage Inhibition of IL-1β |
| Exogenous IL-10 (75 pg/mL) | 44.7% - 66.8% | 21.3% - 38.6% |
Experimental Protocol: Quantification of Cytokines by ELISA
Materials:
-
RAW 264.7 macrophage cells or primary macrophages
-
Cell culture medium and supplements
-
LPS
-
Test compounds
-
Commercially available ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production protocol.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production and determine the IC50 values.
Section 2: In Vivo Anti-Inflammatory Models
In vivo models are essential for evaluating the efficacy and safety of anti-inflammatory drug candidates in a whole-organism context.
Application Note 2.1: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model to screen for anti-inflammatory drugs.[3]
Quantitative Data Summary:
The following table shows the in vivo efficacy of various compounds in the carrageenan-induced paw edema model.
| Compound | Dose | Route of Administration | Percentage Inhibition of Edema | Reference Compound | Percentage Inhibition by Reference |
| Ellagic Acid | 10 mg/kg | i.p. | Dose-dependent reduction | Indomethacin (5 mg/kg) | Significant inhibition |
| Ellagic Acid | 30 mg/kg | i.p. | Dose-dependent reduction | Indomethacin (5 mg/kg) | Significant inhibition |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and vehicle
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound groups.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.) 30 minutes to 1 hour before carrageenan injection. The control group receives only the vehicle.[4][5]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[5]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.[5]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Application Note 2.2: Collagen-Induced Arthritis (CIA) in Mice
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.[6]
Quantitative Data Summary:
The following table summarizes the effects of Anhuienoside C (AC) in a mouse model of collagen-induced arthritis.
| Treatment | Effect on Paw Swelling | Effect on Arthritic Score | Effect on TNF-α in Synovium |
| Anhuienoside C (oral administration) | Significantly suppressed | Significantly suppressed | Inhibited |
Section 3: Key Signaling Pathways in Inflammation
Understanding the key signaling pathways involved in inflammation is crucial for identifying novel therapeutic targets.
Application Note 3.1: The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines.[2]
NF-κB Signaling Pathway Diagram:
Application Note 3.2: The JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade in inflammation, primarily mediating the effects of cytokines.[8]
JAK/STAT Signaling Pathway Diagram:
References
- 1. Frontiers | Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages [frontiersin.org]
- 2. "Interleukin-10 administration inhibits TNF-α and IL-1β, but not IL-6, " by J.-Y. Lin and C.-Y. Tang [jfda-online.com]
- 3. stackoverflow.com [stackoverflow.com]
- 4. mdpi.com [mdpi.com]
- 5. DOT | Graphviz [graphviz.org]
- 6. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is a versatile intermediate compound with significant potential in pharmaceutical and agrochemical research.[1] Its unique chemical structure, featuring a trifluoromethyl group and a thiazole ring, contributes to its biological activity and stability, making it a valuable building block in the synthesis of novel bioactive molecules such as anti-inflammatory and antimicrobial agents.[1]
Accurate and precise analytical methods are crucial for the quality control, stability testing, and characterization of this compound and its subsequent drug products. This document provides detailed application notes and standardized protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Compound Information
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 144061-16-5 | [1] |
| Molecular Formula | C₁₁H₆F₃NO₂S | [1] |
| Molecular Weight | 273.23 g/mol | [1] |
| Purity (Typical) | ≥ 95% (by NMR) | [1] |
| Appearance | Solid (Form may vary) | |
| Storage Conditions | 0-8°C | [1] |
Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application: This method is suitable for the determination of the purity of this compound and for quantifying its concentration in various sample matrices.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL. Further dilute as necessary.
-
Sample Solution: Prepare the sample in the same diluent as the standard solution to a similar concentration.
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.
-
Quantification is achieved by comparing the peak area of the analyte in the sample to the peak area of the reference standard.
-
Expected Results:
| Parameter | Expected Value |
| Retention Time | Approximately 15-18 minutes |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application: This method is ideal for the identification, confirmation, and quantification of this compound, especially at low concentrations, and for the characterization of its related impurities and degradation products.
Protocol:
-
Instrumentation: An LC-MS system consisting of an HPLC or UHPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Chemicals and Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
LC Conditions: (Similar to the HPLC-UV method, but can be optimized for faster analysis with a UHPLC system)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min (for UHPLC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50-500
-
-
Sample Preparation: Prepare samples as described for the HPLC-UV method, using LC-MS grade solvents and diluents.
-
Analysis and Data Interpretation:
-
The compound is identified by its retention time and the accurate mass of its deprotonated molecule [M-H]⁻.
-
Fragmentation patterns obtained through MS/MS analysis can be used for structural confirmation.
-
Expected Results:
| Parameter | Expected Value |
| [M-H]⁻ (m/z) | 272.00 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR is a powerful technique for the structural elucidation and confirmation of the identity of this compound. It is also used to assess purity by identifying and quantifying impurities.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
Chemicals and Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: Appropriate for the expected chemical shift range
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
-
-
Data Processing and Interpretation:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts of the protons and carbons to the corresponding atoms in the molecule.
-
Expected ¹H NMR Data (in DMSO-d₆, hypothetical):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH |
| ~8.5 | s | 1H | Thiazole-H |
| ~8.1 | d | 2H | Phenyl-H (ortho to CF₃) |
| ~7.9 | d | 2H | Phenyl-H (meta to CF₃) |
Expected ¹³C NMR Data (in DMSO-d₆, hypothetical):
| Chemical Shift (ppm) | Assignment |
| ~165 | -COOH |
| ~150 | Thiazole-C2 |
| ~145 | Thiazole-C4 |
| ~135 | Phenyl-C (ipso to CF₃) |
| ~130 | Phenyl-C (ipso to thiazole) |
| ~128 | Phenyl-CH |
| ~126 (q) | -CF₃ |
| ~125 | Phenyl-CH |
| ~120 | Thiazole-C5 |
Visualizations
Caption: Analytical workflow for the characterization of the target compound.
Caption: Structure of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of Thioamide | The electron-withdrawing trifluoromethyl group on the thiobenzamide reduces its nucleophilicity. Consider increasing the reaction temperature in increments of 10°C. Microwave irradiation can also be an effective method for accelerating the reaction.[1] |
| Decomposition of Reactants | Ethyl bromopyruvate is a lachrymator and can degrade over time. Ensure it is freshly prepared or properly stored. The thioamide may also be unstable under harsh acidic or basic conditions. |
| Inappropriate Solvent | The choice of solvent is critical. Polar protic solvents like ethanol are commonly used. However, for less reactive substrates, higher boiling point solvents like DMF or dioxane might be beneficial. |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, gradually increase the heat and monitor progress by TLC. Conversely, excessive heat can lead to side product formation. |
Issue 2: Formation of Side Products/Impure Product
| Possible Cause | Troubleshooting Steps |
| Side Reactions | Competing reactions can occur. Optimizing the order of reagent addition can mitigate this. Adding the thioamide to the ethyl bromopyruvate solution slowly may be beneficial. |
| Incorrect Workup Procedure | During workup, carefully control the pH during neutralization to avoid hydrolysis of the ester or other sensitive functional groups. |
| Product is an Oil or Does Not Crystallize | If the product does not precipitate upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary. |
Stage 2: Hydrolysis of Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Issue 3: Incomplete Hydrolysis or Low Yield of Carboxylic Acid
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance and Electronic Effects | The trifluoromethyl group can make the ester sterically hindered and electron-deficient, slowing down hydrolysis.[2] Increase the reaction time and/or temperature. Using a stronger base, such as a higher concentration of NaOH or KOH, may be necessary. |
| Poor Solubility of the Ester | The starting ester may not be fully soluble in the aqueous base. Adding a co-solvent like THF or methanol can improve solubility and facilitate the reaction. |
| Reversibility of the Reaction | Ensure a sufficient excess of base is used to drive the equilibrium towards the carboxylate salt. |
Issue 4: Product Purification Challenges
| Possible Cause | Troubleshooting Steps |
| Product Co-precipitation with Salts | After acidification, the carboxylic acid may precipitate with inorganic salts. Wash the crude product thoroughly with cold water to remove these salts. |
| Product Remains in Aqueous Layer | If the product is partially soluble in water, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) after acidification. |
| Emulsion Formation During Extraction | Add a small amount of brine to the aqueous layer to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route is a two-step process:
-
Hantzsch Thiazole Synthesis: Reaction of 4-(trifluoromethyl)thiobenzamide with ethyl bromopyruvate to form ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate.
-
Hydrolysis: Saponification of the resulting ethyl ester to the final carboxylic acid using a base like sodium hydroxide, followed by acidic workup.
Q2: How does the trifluoromethyl group affect the Hantzsch reaction?
A2: The electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the sulfur in the thioamide, potentially slowing down the initial step of the Hantzsch synthesis. This may necessitate more forcing reaction conditions (higher temperature, longer reaction time) for optimal yield.
Q3: What are the best conditions for the hydrolysis of the ethyl ester?
A3: Due to the electron-deficient nature of the thiazole ring and the trifluoromethyl group, the hydrolysis may be more challenging than for simple esters. A mixture of ethanol and aqueous sodium hydroxide or potassium hydroxide at reflux is a good starting point. If the reaction is slow or incomplete, increasing the concentration of the base or using a higher boiling point co-solvent like THF can be effective.[2] A general procedure involves dissolving the ester in an alcohol and adding an aqueous solution of a base.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring both the Hantzsch synthesis and the hydrolysis. For the Hantzsch reaction, you can track the consumption of the starting materials. For the hydrolysis, you will observe the disappearance of the ester spot and the appearance of a more polar spot for the carboxylic acid (which may streak on the TLC plate).
Q5: What are some common purification methods for the final product?
A5: The final carboxylic acid is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). If the product is not pure enough after recrystallization, column chromatography on silica gel using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) with a small amount of acetic acid can be employed.
Data Presentation
Table 1: Hantzsch Thiazole Synthesis - Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 4 | Moderate |
| 2 | DMF | 100 | 2 | Good |
| 3 | Dioxane | Reflux | 3 | Good |
| 4 | Acetonitrile | Reflux | 6 | Moderate |
Note: Yields are qualitative and will vary based on specific reaction conditions and scale.
Table 2: Hydrolysis of Ethyl Ester - Effect of Base and Co-solvent on Reaction Time
| Entry | Base | Co-solvent | Temperature (°C) | Time (h) |
| 1 | 2M NaOH | Ethanol | Reflux | 6 |
| 2 | 4M NaOH | Ethanol | Reflux | 3 |
| 3 | 2M KOH | THF | Reflux | 4 |
| 4 | 4M KOH | THF | Reflux | 2 |
Note: Reaction times are approximate and should be monitored by TLC.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)thiobenzamide (1.0 eq) in ethanol.
-
To this solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
If a solid precipitates, collect it by vacuum filtration, wash with water, and dry.
-
If an oil forms, extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of this compound
-
Dissolve ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-4.0 eq) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system if necessary.
Visualizations
References
solubility issues of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid in DMSO
Frequently Asked Questions (FAQs)
Q1: What are the general properties of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid?
This compound is a solid at room temperature and is recognized for its unique trifluoromethyl group, which can enhance biological activity and chemical stability.[1] It serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of anti-inflammatory and antimicrobial agents.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆F₃NO₂S | [1] |
| Molecular Weight | 273.23 g/mol | [1] |
| CAS Number | 144061-16-5 | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Q2: I am observing a precipitate when I dilute my DMSO stock solution of this compound into an aqueous buffer. What is happening?
This common issue is known as "precipitation upon dilution."[2] DMSO is a powerful organic solvent capable of dissolving many compounds at high concentrations.[2] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the compound's local concentration can exceed its solubility limit in the mixed solvent system, leading to precipitation.[2]
Q3: Can the solid form of the compound affect its solubility in DMSO?
Yes, the solid-state properties of a compound are crucial for its solubility. Different solid forms, such as polymorphs, solvates, or amorphous material, can have different solubilities and dissolution rates.[2] Generally, amorphous forms are more soluble than crystalline forms because they lack a structured crystal lattice.[2]
Q4: Are there any known issues with the stability of compounds in DMSO?
Compounds stored in DMSO can sometimes crystallize over time, especially with freeze-thaw cycles, making them difficult to redissolve.[3] It is often a good practice to use freshly prepared solutions.[3] Additionally, some compounds may react with DMSO, dissolved oxygen, or residual water, which could lead to degradation and the formation of insoluble species.[4]
Troubleshooting Guide
If you are encountering solubility issues with this compound in DMSO, follow this step-by-step guide to identify and resolve the problem.
Step 1: Initial Assessment
-
Visual Inspection: After attempting to dissolve the compound, look for any visible particles, cloudiness, or a film on the container's surface. These are clear indicators of poor solubility.[2]
Step 2: Optimizing Dissolution in DMSO
If initial dissolution is poor, consider the following techniques:
-
Sonication: Use a sonicator to provide localized energy that can help break apart the crystal lattice of the compound.[3]
-
Gentle Heating: Warming the solution can increase the solubility of many compounds. A modest temperature increase to below 60°C is often effective.[3]
-
Vortexing: Vigorous mixing can aid in the dissolution process.
Step 3: Addressing Precipitation Upon Dilution
If the compound dissolves in DMSO but precipitates when diluted into an aqueous buffer, try these strategies:
-
Lowering the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Modifying the Dilution Method:
-
Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.
-
Warm the aqueous buffer slightly before adding the DMSO stock.
-
-
Adjusting the pH of the Aqueous Buffer: As a carboxylic acid, the solubility of this compound is likely pH-dependent.[2] Increasing the pH of the aqueous buffer will deprotonate the carboxylic acid, forming a more soluble salt. Experiment with a range of physiologically relevant pH values.
-
Using a Co-solvent: In some cases, adding a small amount of another organic solvent that is miscible with both DMSO and water can help maintain solubility.[5]
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a general workflow for troubleshooting solubility issues.
Caption: A workflow for addressing solubility issues.
Signaling Pathways
While this compound is noted as an intermediate for anti-inflammatory and antimicrobial agents, specific signaling pathways it may modulate are not detailed in the available literature.[1] Thiazole-containing compounds, in general, are known to interact with a wide range of biological targets. Further experimental investigation would be required to elucidate the specific mechanisms of action for this compound.
References
Technical Support Center: Stability of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common stability issues encountered in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: Based on its chemical structure, the primary stability concerns are hydrolysis and photodegradation. The thiazole ring can be susceptible to hydrolysis under certain pH conditions, and the trifluoromethylphenyl group, while generally stable, can undergo photodegradation upon exposure to light.[1][2] Oxidation is another potential, though likely slower, degradation pathway.
Q2: How does pH affect the stability of this compound in an aqueous solution?
A2: The stability is likely pH-dependent. Thiazole rings can be susceptible to acid- or base-catalyzed hydrolysis.[2] Furthermore, the trifluoromethyl group's stability can be compromised under strongly alkaline conditions, potentially leading to hydrolysis to the corresponding benzoic acid. It is crucial to determine the compound's stability profile across a range of pH values.
Q3: My HPLC analysis shows new peaks appearing in my aqueous stock solution over time. What could be the cause?
A3: The appearance of new peaks strongly suggests chemical degradation. Depending on the storage conditions, these could be hydrolytic or photolytic degradants. If the solution was exposed to light, photodegradation is a likely cause.[3] If stored at extreme pH values or elevated temperatures, hydrolysis is a probable cause. It is recommended to perform a forced degradation study to identify these potential impurities.
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation or stress study is an experiment that subjects the compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidizing agents) to accelerate its degradation.[4][5] This study is critical for identifying likely degradation products, understanding degradation pathways, and developing a stability-indicating analytical method (like HPLC) that can accurately separate the parent compound from all potential impurities.[6]
Q5: How should I prepare and store aqueous stock solutions of this compound to minimize degradation?
A5: To minimize degradation, it is recommended to:
-
Prepare stock solutions in a suitable buffer at a pH where the compound is most stable (this should be determined experimentally).
-
Use purified water (e.g., Milli-Q or HPLC-grade).
-
Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
-
Store aliquots at low temperatures (e.g., -20°C or -80°C) to reduce the rate of chemical degradation.
-
Avoid repeated freeze-thaw cycles by storing the compound in single-use aliquots.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Symptom | Possible Cause(s) | Recommended Actions & Troubleshooting Steps |
| Decreasing peak area of the parent compound in HPLC analysis over a short time. | 1. Photodegradation: The compound is sensitive to ambient or UV light. 2. Hydrolysis: The aqueous solution's pH is promoting rapid degradation. | 1. Repeat the experiment in amber vials or under light-protected conditions. 2. Prepare fresh solutions and analyze immediately. 3. Measure the pH of your solution. Conduct a pH stability screen to find the optimal pH range. |
| Appearance of a major new peak in basic (pH > 8) solutions. | Base-catalyzed hydrolysis: The thiazole ring or the trifluoromethyl group may be degrading under alkaline conditions. | 1. Characterize the new peak using LC-MS to identify its mass. This could correspond to the hydrolysis of the trifluoromethyl group to a carboxylic acid. 2. Avoid storing the compound in basic solutions. Buffer solutions to a neutral or slightly acidic pH if possible. |
| Precipitate forms in the aqueous solution upon storage. | Poor aqueous solubility or degradation: The compound may have low solubility at the stored concentration and temperature, or a degradant may be less soluble than the parent compound. | 1. Visually inspect the solution before use. 2. Try to redissolve by gentle warming or sonication. If it does not redissolve, it may be a degradant. 3. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with your experimental system. |
| Inconsistent results in biological assays. | Compound degradation: The active concentration of your compound is decreasing over the course of the experiment, leading to variable results. | 1. Confirm the purity of the stock solution via HPLC before each experiment. 2. Prepare fresh dilutions from a frozen stock aliquot for each experiment. Do not use leftover solutions. 3. Review your entire experimental workflow for potential sources of degradation (e.g., prolonged incubation in unstable media, exposure to light). |
Data Presentation
Quantitative stability data should be summarized in clear tables. The following are examples of how to present data from stability studies.
Table 1: Example Summary of Forced Degradation Study Results
| Stress Condition | Duration | Temperature | % Parent Remaining | % Total Degradation | Number of Degradants >0.1% |
| 0.1 M HCl | 24 hours | 60°C | 92.5% | 7.5% | 2 |
| 0.1 M NaOH | 8 hours | 40°C | 85.1% | 14.9% | 3 |
| 5% H₂O₂ | 24 hours | 25°C | 98.2% | 1.8% | 1 |
| Heat (Solid) | 48 hours | 80°C | 99.5% | 0.5% | 0 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | 89.7% | 10.3% | 2 |
Table 2: Example Isothermal Stability in pH 7.4 Buffer at 37°C
| Time Point (hours) | % Parent Remaining (Mean ± SD) | % Degradant 1 (Area) | % Degradant 2 (Area) |
| 0 | 100.0 ± 0.2 | 0.0 | 0.0 |
| 4 | 98.5 ± 0.4 | 1.1 | 0.4 |
| 8 | 97.1 ± 0.3 | 2.2 | 0.7 |
| 12 | 95.8 ± 0.5 | 3.3 | 0.9 |
| 24 | 91.3 ± 0.6 | 6.8 | 1.9 |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To identify potential degradation products and establish a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
HPLC system with UV or DAD detector
-
Photostability chamber (compliant with ICH Q1B guidelines)[7]
-
Temperature-controlled oven and water bath
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 40°C for 8 hours.
-
At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 5% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified time points and dilute for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
Prepare a solution of the compound in water or a relevant buffer (e.g., pH 7.4).
-
Incubate at 60°C, protected from light, for 48 hours.
-
Withdraw aliquots at specified time points for analysis.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7]
-
Keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis:
-
Analyze all samples by a suitable reverse-phase HPLC method. The method should be capable of separating the parent peak from any new peaks that appear.
-
Aim for 5-20% degradation of the parent compound.[5][6] If degradation is minimal, increase the stressor intensity (e.g., higher temperature, longer duration, or higher concentration of acid/base/H₂O₂). If degradation is too extensive, reduce the intensity.
-
Ensure mass balance is calculated to account for all components.[8]
-
Visualizations
Experimental and Decision Workflow
Caption: Workflow for conducting a forced degradation study.
Potential Degradation Pathway
Caption: Potential hydrolytic degradation of the thiazole ring.
References
- 1. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 2. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. sgs.com [sgs.com]
common side-products in the synthesis of trifluoromethylphenyl thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylphenyl thiazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trifluoromethylphenyl thiazoles?
The most widely employed method for the synthesis of trifluoromethylphenyl thiazoles is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone, such as 2-bromo-1-(trifluoromethylphenyl)ethanone, with a thioamide or thiourea.[1][2]
Q2: How does the trifluoromethylphenyl group affect the Hantzsch thiazole synthesis?
The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the starting materials and the resulting thiazole ring. This electron-withdrawing nature makes the C2-proton of the thiazole ring more acidic, which can be a factor in subsequent reactions or potential side reactions.[3] While electron-withdrawing groups on the aryl ethanone can lead to good to excellent yields, they can also impact the reaction kinetics and potentially lead to the formation of side-products if the reaction conditions are not carefully controlled.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting materials: The α-haloketone (e.g., 2-bromo-1-(3-(trifluoromethyl)phenyl)-1-ethanone) can be unstable.[4] 3. Side reactions: Formation of isomeric byproducts or other impurities. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. 2. Use freshly prepared or purified α-haloketone. Store it under appropriate conditions to prevent decomposition. 3. Optimize reaction conditions (solvent, temperature, and reaction time) to minimize side-product formation. Purification by column chromatography is often necessary.[1] |
| Formation of Multiple Spots on TLC | 1. Isomeric byproducts: Under acidic conditions, the Hantzsch synthesis with N-substituted thioureas can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5] 2. Unreacted starting materials: The reaction has not gone to completion. 3. Formation of other side-products: While not extensively documented for trifluoromethylphenyl thiazoles specifically, common side reactions in Hantzsch synthesis can include the formation of dithiazolyls or other complex condensation products. | 1. If using an N-substituted thiourea, consider running the reaction under neutral or basic conditions to favor the formation of the desired 2-amino-substituted thiazole. 2. Increase the reaction time or temperature and continue to monitor by TLC. 3. Isolate the major byproduct by column chromatography and characterize it to understand the side reaction. Adjusting the stoichiometry of the reactants may help minimize its formation. |
| Difficulty in Product Purification | 1. Polar impurities: The product and byproducts may have similar polarities, making separation by column chromatography challenging. 2. Presence of colored impurities: Often observed in thiazole synthesis. | 1. Experiment with different solvent systems for column chromatography to improve separation. Gradient elution may be necessary. Recrystallization can also be an effective purification method. 2. Treatment with activated charcoal during workup or recrystallization can sometimes remove colored impurities. |
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-(3-trifluoromethylphenyl)thiazole
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-(3-trifluoromethylphenyl)ethanone
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate (for workup)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(3-trifluoromethylphenyl)ethanone (1 equivalent) and thiourea (1 to 1.2 equivalents) in ethanol.
-
Reflux the reaction mixture for a specified time (typically monitored by TLC, can range from a few hours to overnight).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Caption: Experimental workflow for the Hantzsch synthesis of trifluoromethylphenyl thiazoles.
Caption: Troubleshooting logic for low yield in trifluoromethylphenyl thiazole synthesis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Thiazole Ring Formation
Welcome to the technical support center for thiazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing a thiazole ring?
The Hantzsch thiazole synthesis is a widely used and classic method for forming the thiazole ring.[1][2][3] It involves the condensation reaction between an α-haloketone and a thioamide.[1][2][3] Due to its reliability and the ready availability of starting materials, it remains a popular choice for chemists.[1]
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[1][4] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step involves dehydration to form the aromatic thiazole ring.[1][4]
Q3: What are some common causes of low yield in Hantzsch thiazole synthesis?
Several factors can contribute to low product yield. These include:
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Poor quality of starting materials: α-haloketones can decompose over time, and the purity of the thioamide is crucial.[1]
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Suboptimal reaction temperature: The reaction may be sluggish at room temperature and require heating. However, excessive heat can lead to the formation of side products.[1]
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Inappropriate solvent: The choice of solvent significantly impacts the reaction rate and yield.[1]
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Incorrect stoichiometry: An excess of one reagent may be necessary to drive the reaction to completion.[4]
Q4: How can I minimize the formation of side products?
Side product formation can be minimized by:
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Controlling the reaction pH: For some substrates, running the reaction under neutral or slightly basic conditions can be beneficial as thioamides can be unstable in acidic environments.[1]
-
Optimizing the order of reagent addition: In multicomponent reactions, adding reagents in a specific sequence can prevent competing side reactions.[1]
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Ensuring an inert atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere like nitrogen can prevent oxidation or other unwanted reactions.
Q5: Are there greener or more efficient alternatives to traditional heating methods?
Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for thiazole synthesis.[5] Microwave irradiation can dramatically reduce reaction times, increase product yields, and improve reaction selectivity compared to conventional heating.[5][6] Solvent-free and catalyst-free microwave-assisted methods have also been developed, offering a more environmentally friendly approach.[6][7]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Reaction is sluggish or incomplete. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is slow at room temperature, gradually increase the temperature.[1]- Consider extending the reaction time. |
| Poor quality of starting materials. | - Ensure the α-haloketone is fresh or has been stored properly.[1]- Verify the purity of the thioamide.[1] |
| Suboptimal reaction conditions. | - Experiment with different solvents. Protic solvents like ethanol or methanol are commonly used.[1][8]- Adjust the stoichiometry of the reactants. A slight excess of the thioamide is often used.[4] |
| Product is not precipitating during workup. | - If the product is expected to precipitate upon basification, ensure the pH is correct.- The product may be more soluble in the workup solvent than anticipated. Try concentrating the solution or performing an extraction with an appropriate organic solvent. |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Steps |
| Formation of an unexpected isomer. | - If using an N-substituted thioamide, the reaction conditions can influence regioselectivity. Neutral solvents typically yield 2-(N-substituted amino)thiazoles, while acidic conditions can produce a mixture with 3-substituted 2-imino-2,3-dihydrothiazoles.[9][10] |
| Side reactions due to unstable reactants. | - If the thioamide is unstable under acidic conditions, consider running the reaction at a neutral or slightly basic pH.[1] |
| Competing side reactions. | - In multicomponent syntheses, optimize the order of reagent addition to minimize unwanted reactions between starting materials.[1] |
| Incorrect workup procedure. | - Carefully control the pH during neutralization to prevent hydrolysis of the product or other functional groups.[1] |
Experimental Protocols
Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure for the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Aqueous sodium carbonate solution
-
Magnetic stir bar
-
Hot plate with stirring function
-
Scintillation vial (20 mL)
-
Beaker (100 mL)
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[8]
-
Add methanol (5 mL) and a magnetic stir bar to the vial.[8]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[8]
-
After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[8]
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[8]
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.[8]
-
Wash the collected solid with water.[8]
-
Allow the product to air dry on a tared watch glass.
-
Once dry, determine the mass of the product and calculate the percent yield.
Data Presentation
Table 1: Effect of Solvent and Catalyst on a Three-Component Hantzsch Thiazole Synthesis[11]
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | None | 25 | 12 | 0 |
| 2 | Water | SiW.SiO₂ (15) | Reflux | 3.5 | 80 |
| 3 | Ethanol | None | 25 | 12 | 0 |
| 4 | Ethanol | SiW.SiO₂ (15) | Reflux | 2.5 | 85 |
| 5 | Methanol | None | 25 | 12 | 0 |
| 6 | Methanol | SiW.SiO₂ (15) | Reflux | 3 | 82 |
| 7 | 1-Butanol | SiW.SiO₂ (15) | Reflux | 2 | 90 |
| 8 | 2-Propanol | SiW.SiO₂ (15) | Reflux | 2 | 88 |
Reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Thiazole Synthesis[12]
| Entry | Product | Conventional Heating (Yield %) | Microwave Irradiation (Yield %) |
| 1 | 6a | 65 | 92 |
| 2 | 6b | 62 | 90 |
| 3 | 6c | 68 | 94 |
| 4 | 6d | 60 | 88 |
| 5 | 6e | 70 | 95 |
Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic organic compound.[1] Its structure, featuring a thiazole ring linked to a trifluoromethylphenyl group, makes it a valuable building block in medicinal chemistry and materials science. It is primarily used as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities, such as anti-inflammatory agents and c-Met kinase inhibitors for cancer treatment.[2][3][4]
Q2: What is the most common synthetic route to prepare this compound?
A2: The most common synthetic route is a variation of the Hantzsch thiazole synthesis. This typically involves the reaction of a 4-(trifluoromethyl)thiobenzamide with an ethyl bromopyruvate to form ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate, followed by hydrolysis of the ester to the desired carboxylic acid.
Q3: What are the typical physical properties of this compound?
A3: The physical properties can vary slightly depending on purity, but it is generally a solid at room temperature. The following table summarizes some of its key properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆F₃NO₂S | [1] |
| Molecular Weight | 273.23 g/mol | [1] |
| Appearance | Solid (e.g., white to light yellow powder) | |
| Storage | 2-8°C, sealed in a dry environment | [5] |
Q4: In which solvents is this compound soluble?
A4: Based on its structure, it is expected to have limited solubility in water and nonpolar organic solvents. It is likely to be more soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and to some extent in alcohols like methanol and ethanol, especially upon heating. For biological assays, it is often dissolved in DMSO to create a stock solution.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The material should be handled in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and use of this compound.
Synthesis Troubleshooting
The synthesis of this compound typically proceeds in two main steps: the Hantzsch thiazole synthesis to form the ethyl ester intermediate, followed by ester hydrolysis.
Problem 1: Low or no yield of the ethyl ester intermediate in the Hantzsch synthesis.
-
Possible Cause 1: Inactive starting materials.
-
Solution: Ensure the purity and reactivity of the 4-(trifluoromethyl)thiobenzamide and ethyl bromopyruvate. Ethyl bromopyruvate can degrade over time; it is advisable to use a freshly opened bottle or distill it before use.
-
-
Possible Cause 2: Incorrect reaction conditions.
-
Solution: The reaction is typically refluxed in a suitable solvent like ethanol.[6] Ensure the reaction temperature is maintained and the reaction is allowed to proceed for a sufficient duration (often several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Possible Cause 3: Side reactions.
-
Solution: The presence of water can lead to side reactions. Use anhydrous solvents and reagents if possible.
-
Problem 2: Difficulty in purifying the ethyl ester intermediate.
-
Possible Cause 1: Presence of unreacted starting materials or side products.
-
Possible Cause 2: Oiling out during recrystallization.
-
Solution: This occurs when the solute is insoluble in the hot solvent and separates as a liquid. To prevent this, ensure the boiling point of the solvent is lower than the melting point of the compound. Using a co-solvent system and ensuring a slow cooling rate can also help.[8]
-
Problem 3: Incomplete hydrolysis of the ethyl ester to the carboxylic acid.
-
Possible Cause 1: Insufficiently harsh hydrolysis conditions.
-
Solution: Saponification using a base like sodium hydroxide or potassium hydroxide in an alcohol/water mixture is a common method.[9] Heating the reaction mixture is often necessary to drive the reaction to completion. Monitor the reaction by TLC until the starting ester spot disappears.
-
-
Possible Cause 2: Re-esterification during workup.
-
Solution: After basic hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid. If an alcohol was used as a solvent and the mixture is strongly acidified and heated, re-esterification can occur. It is best to remove the alcohol under reduced pressure before acidification.
-
Problem 4: Low purity of the final carboxylic acid product.
-
Possible Cause 1: Incomplete hydrolysis or presence of other impurities.
-
Solution: The final product can be purified by recrystallization.[10] A common procedure is to dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the pure acid by adding acid.
-
-
Possible Cause 2: Contamination with salts.
-
Solution: Ensure the precipitated carboxylic acid is thoroughly washed with cold water to remove any inorganic salts formed during the workup.
-
Troubleshooting in Biological Assays (c-Met Kinase Assay)
Problem 5: Compound precipitation in the assay buffer.
-
Possible Cause 1: Poor solubility of the compound at the tested concentration.
-
Solution: Ensure the final concentration of the solvent (typically DMSO) in the assay is kept low (usually ≤1%) to avoid detrimental effects on the enzyme.[4][11] If precipitation is still an issue, you may need to lower the highest concentration of the compound in your dose-response curve. Perform a visual inspection of the assay plate for any signs of precipitation.
-
Problem 6: Inconsistent or non-reproducible IC₅₀ values.
-
Possible Cause 1: Inaccurate serial dilutions.
-
Solution: Carefully prepare the serial dilutions of your compound. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause 2: Instability of the compound in the assay buffer.
-
Solution: Prepare fresh dilutions of the compound for each experiment. If instability is suspected, you can investigate the compound's stability in the assay buffer over the time course of the experiment.
-
-
Possible Cause 3: Variability in enzyme activity.
-
Solution: Ensure the kinase is properly stored and handled to maintain its activity. Always run a positive control (a known inhibitor) and a negative control (solvent only) in parallel to monitor the assay performance.
-
Problem 7: High background signal in the HTRF assay.
-
Possible Cause 1: Autofluorescence of the compound.
-
Solution: Test the compound in the absence of the enzyme or substrate to check for any intrinsic fluorescence at the emission wavelengths of the donor and acceptor fluorophores. If the compound is fluorescent, you may need to consider alternative assay formats.
-
-
Possible Cause 2: Non-specific binding of the antibodies.
-
Solution: Ensure that the antibody concentrations are optimized and that the blocking agents in the assay buffer are effective.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative two-step procedure based on the Hantzsch thiazole synthesis followed by ester hydrolysis.
Step 1: Synthesis of Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
-
To a solution of 4-(trifluoromethyl)thiobenzamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 3-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M hydrochloric acid.
-
A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts and then dry it under vacuum to yield the final product.
Protocol 2: c-Met Kinase Inhibition Assay (HTRF)
This protocol provides a general procedure for evaluating the inhibitory activity of the title compound against c-Met kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Reagent Preparation:
-
Prepare the kinase buffer, ATP solution, substrate solution (e.g., biotinylated peptide), and HTRF detection reagents (Europium cryptate-labeled antibody and XL665-conjugated streptavidin) according to the manufacturer's instructions.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to obtain the desired concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept at or below 1%.
-
-
Kinase Reaction:
-
Add the diluted compound or vehicle (DMSO) to the wells of a low-volume 384-well plate.
-
Add the c-Met enzyme and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the HTRF detection buffer containing EDTA and the detection reagents (Europium cryptate-labeled antibody and XL665-conjugated streptavidin).
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for the c-Met kinase inhibition HTRF assay.
Caption: Simplified c-Met signaling pathway and the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. digital.wpi.edu [digital.wpi.edu]
- 6. prepchem.com [prepchem.com]
- 7. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 9. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 10. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 11. bpsbioscience.com [bpsbioscience.com]
preventing degradation of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid during storage. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Q1: I am observing the appearance of a new peak in my HPLC analysis of stored this compound. What could be the cause?
A1: The appearance of a new peak in your HPLC chromatogram suggests chemical degradation of the compound. The most common causes of degradation during storage are exposure to light, elevated temperature, humidity, and reactive substances in the storage atmosphere. Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[1]
Q2: My compound has developed a slight discoloration after storage. Is this related to degradation?
A2: Yes, a change in the physical appearance, such as discoloration, of a chemical compound is often an indicator of degradation. The formation of degradation products can lead to a change in the material's color. It is crucial to re-analyze the sample using a stability-indicating analytical method to determine the purity and identify any degradation products.
Q3: I suspect my compound is degrading. How can I identify the degradation products?
A3: Identifying degradation products typically requires hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS provides both the retention time of the degradation product and its mass-to-charge ratio, which is instrumental in elucidating its chemical structure. Further characterization can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy on isolated degradation products.
Q4: What are the recommended storage conditions to minimize degradation of this compound?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Specifically, we recommend storage at 2-8°C, protected from light, and in a tightly sealed container to prevent moisture ingress. Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the structure, several degradation pathways are plausible under stress conditions:
-
Photodegradation: Thiazole rings with aryl substituents can undergo a [4+2] Diels-Alder cycloaddition with singlet oxygen upon exposure to light, leading to the formation of an unstable endoperoxide that rearranges to other products.[1]
-
Hydrolysis: The carboxylic acid group may undergo reactions, although it is generally stable. The thiazole ring itself is relatively stable to hydrolysis, but extreme pH and high temperatures can promote ring cleavage.
-
Oxidation: The sulfur and nitrogen atoms in the thiazole ring are susceptible to oxidation, which can lead to the formation of N-oxides or S-oxides.[2]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group can occur. Thiazole derivatives can also undergo thermal decomposition at high temperatures.[3][4]
Q2: How can I perform a forced degradation study to understand the stability of this compound?
A2: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish a stability-indicating analytical method.[5][6] The study involves exposing the compound to conditions more severe than accelerated stability testing. Here are the recommended starting conditions for a forced degradation study:
| Stress Condition | Proposed Experimental Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | Solid-state at 80°C for 48 hours |
| Photolytic | Solid-state and in solution, exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines) |
Note: The extent of degradation should ideally be between 5-20% for the development of a stability-indicating method.[7] The conditions above are starting points and may need to be adjusted based on the observed stability of the compound.
Q3: What constitutes a stability-indicating analytical method for this compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[8][9] For this compound, a High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used. The method is considered stability-indicating if all potential degradation products are well-resolved from the parent compound peak. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm the specificity of the method.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and vials
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute with mobile phase.
-
Thermal Degradation: Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours. At the end of the study, dissolve the sample in a suitable solvent and dilute for HPLC analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound (e.g., in acetonitrile) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze the samples by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method for the quantification of this compound and the separation of its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Example Gradient: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Visualizations
Caption: Factors leading to the degradation of the compound.
Caption: Workflow for stability testing and analysis.
Caption: Troubleshooting decision tree for unexpected peaks.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the Technical support center for the purification of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the unique challenges encountered during the purification of these specialized molecules.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds often difficult to purify?
A1: The purification of fluorinated organic compounds presents unique challenges due to the distinctive physicochemical properties imparted by fluorine atoms. The high electronegativity of fluorine creates strong carbon-fluorine bonds and can significantly alter a molecule's polarity, dipole moment, and intermolecular interactions.[1] This can lead to atypical chromatographic behavior, difficulties in crystallization, and issues with volatility. For instance, highly fluorinated compounds can exhibit both hydrophobic and lipophobic character, a property exploited in "fluorous chemistry" for specialized purification techniques.[2]
Q2: What is "fluorous chemistry" and how can it be used for purification?
A2: Fluorous chemistry leverages the unique solubility properties of highly fluorinated compounds.[2] These compounds are often soluble in fluorinated solvents but insoluble in common organic solvents. This "like-dissolves-like" principle allows for a powerful purification strategy called Fluorous Solid-Phase Extraction (F-SPE). In F-SPE, a fluorinated "tag" is temporarily attached to the molecule of interest. The tagged molecule is then selectively retained on a fluorous stationary phase while non-fluorinated impurities are washed away. The desired compound is subsequently eluted with a fluorophilic solvent.[3]
Q3: My fluorinated compound is highly volatile. How can I minimize sample loss during purification and analysis?
A3: Volatility is a common issue with smaller fluorinated molecules. To minimize loss, it is crucial to handle these compounds in a well-ventilated area and use sealed vials for analysis and storage. During workup and purification steps, avoid high temperatures and prolonged exposure to vacuum when possible. For chromatographic techniques, ensure a well-sealed system to prevent sample evaporation from the autosampler or during fraction collection.
Q4: Are there specialized analytical techniques for assessing the purity of fluorinated compounds?
A4: Yes, beyond standard techniques like HPLC and GC, ¹⁹F NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of fluorinated compounds. It provides a distinct signal for each unique fluorine environment in a molecule, offering valuable information about structure and purity. For complex mixtures, 2D NMR techniques such as ¹H-¹⁹F HETCOR can be employed to resolve overlapping signals. Quantitative ¹⁹F NMR (qNMR) can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the stationary phase. - Mobile phase pH is close to the pKa of the compound. - Column overload. | - Use a highly end-capped column or a column with a different stationary phase (e.g., fluorinated phase). - Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. - Reduce the sample concentration or injection volume. |
| Poor Peak Shape (Fronting) | - Column overload. - Poor sample solubility in the mobile phase. | - Reduce the sample concentration or injection volume. - Dissolve the sample in the initial mobile phase. |
| Poor Retention on C18 Columns | - High polarity of the fluorinated compound. | - Increase the aqueous portion of the mobile phase. - Use a polar-embedded or polar-endcapped column. - Consider Hydrophilic Interaction Liquid Chromatography (HILIC). - Employ a fluorinated stationary phase for specific interactions.[4] |
| Co-elution of Impurities | - Insufficient resolution with the current method. - Impurities have similar polarity to the target compound. | - Optimize Selectivity: - Change the stationary phase (e.g., from C18 to a phenyl-hexyl or fluorinated phase). - Change the organic modifier in the mobile phase (e.g., acetonitrile to methanol or vice-versa). - Adjust the mobile phase pH. - Modify the column temperature. |
Crystallization
| Problem | Possible Causes | Solutions |
| Compound "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is too high. - The solution is being cooled too quickly. - The compound is too soluble in the chosen solvent. | - Select a solvent with a lower boiling point. - Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. - Use a solvent system where the compound has lower solubility at room temperature. |
| No Crystals Form Upon Cooling | - The compound is too soluble in the chosen solvent. - The solution is not sufficiently supersaturated. | - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. - Slowly evaporate the solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Low Recovery of Crystalline Material | - The compound has significant solubility in the cold solvent. - The volume of the washing solvent is too large. | - Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impurities Co-crystallize with the Product | - Impurities have a similar solubility profile to the target compound. | - Perform a second recrystallization using a different solvent system. - Consider a preliminary purification step, such as column chromatography, to remove the problematic impurity. |
Quantitative Data on Purification Methods
The following table summarizes representative quantitative data for the purification of fluorinated compounds using various techniques. Please note that actual results will vary depending on the specific compound, impurities, and experimental conditions.
| Purification Method | Compound Type | Recovery | Purity | Source |
| Fluorous Solid-Phase Extraction (F-SPE) | Perfluorochemicals (PFHxA, PFOA, PFNA, PFDA) | 95.3 – 102.8% | >99% | [5][6] |
| High-Performance Liquid Chromatography (HPLC) | Perfluorinated Carboxylic Acids (PFCAs) in liver samples | >90% | >98% | [7] |
| High-Performance Liquid Chromatography (HPLC) | [¹⁸F]Fluoride on silica-based C18 columns (at pH > 5) | >90% | Not specified | [1][2] |
| Recrystallization | Fluorous-tagged catalyst | 77% | High (comparable to original) |
Detailed Experimental Protocols
Fluorous Solid-Phase Extraction (F-SPE) Protocol
This protocol provides a general procedure for the purification of a fluorous-tagged compound from a reaction mixture using a fluorous silica gel cartridge.
Materials:
-
Fluorous silica gel SPE cartridge (e.g., 2 g)
-
SPE manifold (vacuum or positive pressure)
-
Collection vials
-
Solvents: Dimethylformamide (DMF), Methanol (MeOH), Water (H₂O), Tetrahydrofuran (THF) or Acetone
Procedure:
-
Cartridge Conditioning:
-
Wash a new cartridge with 1 mL of DMF.
-
Condition the cartridge by passing 6 mL of 80:20 MeOH:H₂O through it.[3]
-
-
Sample Loading:
-
Dissolve the crude reaction mixture (typically 100-300 mg for a 2 g cartridge) in a minimal amount of a suitable solvent (e.g., 0.4 mL of DMF).
-
Load the sample onto the conditioned cartridge. Ensure the sample is fully adsorbed onto the fluorous silica gel.[3]
-
-
Fluorophobic Elution (Wash):
-
Wash the cartridge with 6-8 mL of a fluorophobic solvent mixture (e.g., 80:20 MeOH:H₂O).[3]
-
Collect this fraction, which contains the non-fluorinated (organic) compounds and excess reagents.
-
-
Fluorophilic Elution (Elution of Product):
-
Elute the fluorous-tagged compound with 8 mL of a fluorophilic solvent (e.g., pure MeOH).[3]
-
Collect this fraction containing the purified fluorous-tagged product.
-
-
Cartridge Regeneration (Optional):
-
To reuse the cartridge, wash it with 6 mL of THF or acetone and then air dry completely.[3]
-
General HPLC Purification Protocol for Fluorinated Compounds
This protocol outlines a general approach for purifying a fluorinated organic compound using preparative HPLC.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector and fraction collector
-
Appropriate HPLC column (e.g., C18, Phenyl-Hexyl, or a specialized fluorinated phase column)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Mobile phase additives (e.g., trifluoroacetic acid (TFA), formic acid)
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve good separation between the target compound and impurities.
-
Screen different stationary phases (C18, phenyl, fluorinated) and mobile phase compositions (acetonitrile vs. methanol, different pH values).
-
-
Sample Preparation:
-
Dissolve the crude sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient method developed on the analytical scale, adjusting the flow rate and gradient profile for the larger column dimensions.
-
Monitor the separation using the UV detector at an appropriate wavelength.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the target compound.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
-
Visualizations
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Thiazole Carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of thiazole carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phases (CSPs) are most effective for separating thiazole carboxylic acid derivatives?
A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and a good starting point for screening.[1] For acidic compounds like thiazole carboxylic acid derivatives, anion-exchange CSPs like CHIRALPAK® QN-AX and QD-AX have shown specific and high enantioselectivity.[2]
Q2: What is the role of acidic additives in the mobile phase for separating thiazole carboxylic acid derivatives?
A2: Acidic additives, such as trifluoroacetic acid (TFA), formic acid, or acetic acid, are crucial for achieving good peak shape and resolution for acidic analytes.[3][4] They work by suppressing the ionization of the carboxylic acid group, which minimizes undesirable interactions with the stationary phase and enhances the desired chiral recognition mechanisms.[5][6] A typical concentration for these additives is 0.1% to 0.5%.[3]
Q3: Can I use reversed-phase (RP) HPLC for the chiral separation of these compounds?
A3: Yes, reversed-phase HPLC can be a viable option, especially for compounds with low solubility in normal-phase solvents or when LC-MS compatibility is required.[7] Immobilized polysaccharide CSPs are compatible with RP conditions. The mobile phase typically consists of an aqueous buffer (e.g., with formic acid to maintain a low pH) and an organic modifier like acetonitrile or methanol.[7]
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?
A4: SFC often provides faster separations and higher efficiency compared to HPLC. It also uses less toxic and flammable organic solvents, making it a "greener" technique.[8] For acidic compounds, the same principles of using mobile phase additives apply in SFC as in HPLC.[2]
Q5: My resolution is poor. What are the first troubleshooting steps I should take?
A5: For poor resolution, start by optimizing the mobile phase.[5] This includes adjusting the percentage of the organic modifier (e.g., alcohol in normal phase) in small increments and ensuring the appropriate type and concentration of an acidic additive is present.[5][9] You can also investigate the effect of column temperature; lower temperatures often increase chiral selectivity.[10]
Q6: I am observing peak tailing. What could be the cause and how can I fix it?
A6: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase.[5] Ensure you are using an acidic additive like 0.1% TFA in your mobile phase to keep the analyte in its protonated form.[5] If the problem persists, consider reducing the sample concentration to avoid column overload.[5]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
This is one of the most common challenges in chiral method development. The following steps can help improve or achieve separation.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and quantification. Here’s how to address it.
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols
Protocol 1: Chiral HPLC Separation of a Thiazole Carboxylic Acid Derivative
This protocol provides a starting point for the method development for the chiral separation of a generic thiazole carboxylic acid derivative using HPLC with a polysaccharide-based CSP.
1. Materials and Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP
-
Mobile Phase: n-Hexane/Isopropanol (IPA)/Trifluoroacetic Acid (TFA)
-
Racemic standard of the thiazole carboxylic acid derivative
-
Sample solvent: Mobile phase or a solvent miscible with the mobile phase
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: 80:20 (v/v) n-Hexane/IPA + 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or the λmax of the analyte)
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phase by mixing the solvents in the specified ratio. Ensure thorough mixing and degassing.
-
Prepare a stock solution of the racemic standard (e.g., 1 mg/mL) in the sample solvent.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Evaluate the chromatogram for resolution (Rs), selectivity (α), and peak shape.
4. Optimization:
-
If resolution is poor:
-
If peak tailing is observed:
-
Increase the TFA concentration to 0.2%, but do not exceed 0.5%.[3]
-
Ensure the sample is fully dissolved and filter it before injection.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the chiral separation of thiazole derivatives from the literature. This data can be used as a benchmark for method development.
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | α | Rs |
| Thiazolidine-2-carboxylic acid (derivatized)[12] | Chiralcel OD-H | n-Hexane/Isopropanol (85:15) | 1.0 | N/A | N/A | >1.5 |
| N-(2-Methoxy-phenyl)-4-methyl-thiazolin-2-one[13] | Chiralcel OJ | Ethanol | 1.0 | 25 | 2.02 | 3.24 |
| Generic Thiazole Derivative 1[14] | MaltoShell | Heptane/Ethanol (80:20) | 1.0 | N/A | 1.18 | 1.8 |
| Generic Thiazole Derivative 2[14] | Vancocel | ACN/MeOH/HOAc/TEA (50:50:0.3:0.2) | 1.0 | N/A | 1.25 | 1.6 |
N/A: Not Available in the cited source. α: Selectivity factor. Rs: Resolution.
References
- 1. Chiral Chromatography Frequently Asked Questions [merckmillipore.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. additives for chiral - Chromatography Forum [chromforum.org]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid and Structurally Related Analogs
For Immediate Release
This guide provides a comparative overview of the biological activity of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid and similar compounds, targeting researchers, scientists, and professionals in drug development. The analysis focuses on anti-inflammatory and antimicrobial properties, supported by available experimental data from structurally related molecules to infer the potential activity profile of the target compound.
Introduction to this compound
This compound is a synthetic heterocyclic compound featuring a thiazole core. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The key structural features of the target compound are the 2-phenyl ring substituted with a trifluoromethyl group at the para position and a carboxylic acid moiety at the 4-position of the thiazole ring. The trifluoromethyl (-CF3) group is known to enhance the metabolic stability and lipophilicity of drug candidates, which can lead to improved pharmacokinetic and pharmacodynamic properties.[1] Thiazole derivatives are widely investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3]
Comparative Analysis of Biological Activity
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[4][5][6][7][8] Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Thiazole Derivatives
| Compound ID | R (Substitution on 2-phenyl ring) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Hypothetical Target | 4-CF3 | Not Available | Not Available | Not Available | |
| Compound 2d | 4-Cl | >100 | 16.16 | >6.19 | [6] |
| Compound 2b | Unsubstituted | 19.10 | 16.16 | 1.18 | [6] |
| Indomethacin (Standard) | - | 0.1 | 1.5 | 0.07 | [4] |
| Celecoxib (Standard) | - | 15 | 0.04 | 375 | [4] |
Structure-Activity Relationship (SAR) Insights: Studies on similar 2,4-disubstituted thiazole derivatives suggest that the nature and position of the substituent on the 2-phenyl ring significantly influence COX inhibitory activity and selectivity.[4][5] The presence of a trifluoromethyl group at the para-position, as in our target compound, is a common feature in several selective COX-2 inhibitors. This is because the trifluoromethyl group can fit into a secondary pocket of the COX-2 enzyme, enhancing binding affinity and selectivity over COX-1.[4] Therefore, it is plausible that this compound exhibits selective COX-2 inhibitory activity.
Antimicrobial Activity
Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[9] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives against Bacterial Strains
| Compound ID | R (Substitution on 2-phenyl ring) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Hypothetical Target | 4-CF3 | Not Available | Not Available | |
| Phenylthiazole Compound 1 | Unsubstituted | 0.25-2 | 0.25-2 | [9] |
| 2-amino-4-phenyl-1,3-thiazole derivative | Unsubstituted | >100 | >100 | [10] |
| Ciprofloxacin (Standard) | - | 0.25-1 | 0.008-0.12 |
Structure-Activity Relationship (SAR) Insights: The antimicrobial potency of 2-phenylthiazole derivatives can be influenced by the substituents on the phenyl ring. While specific data for the 4-trifluoromethyl analog is lacking, the general lipophilic character imparted by the trifluoromethyl group could enhance penetration through bacterial cell membranes, potentially leading to significant antimicrobial activity.
Experimental Protocols
In Vitro COX Inhibition Assay (Fluorimetric Method)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Compound Incubation: The test compounds are pre-incubated with the enzyme in a buffer solution at various concentrations.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Detection: The production of prostaglandin G2, the initial product of the COX reaction, is measured fluorimetrically using a suitable probe.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
Cyclooxygenase (COX) Pathway
The anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) and related compounds involves the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory response.
Caption: Inhibition of the COX-2 pathway by thiazole derivatives.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Its inhibition is a key target for anti-inflammatory drug development.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion
Based on the analysis of structurally similar compounds, this compound holds promise as a biologically active molecule, likely exhibiting anti-inflammatory activity through selective COX-2 inhibition and potentially possessing antimicrobial properties. The trifluoromethyl substituent is anticipated to contribute positively to its activity profile. However, direct experimental validation is necessary to confirm these hypotheses and to fully elucidate its mechanism of action and therapeutic potential. Further research, including synthesis and comprehensive biological evaluation, is warranted to establish a definitive activity profile for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) across various biological targets. The information is compiled from recent studies to support researchers in drug discovery and development. The trifluoromethyl group on the phenyl ring is noted to enhance biological activity and chemical stability[1].
Overview of Biological Activities
The 2-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a versatile pharmacophore present in compounds with a wide range of biological activities. The introduction of a trifluoromethylphenyl group at the 2-position has been explored in the development of agents for various therapeutic areas. Thiazole derivatives are known to exhibit a broad spectrum of activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial effects[2][3][4][5].
Key therapeutic areas for these analogs include:
-
Oncology: Analogs have been evaluated for their cytotoxic effects against various human cancer cell lines[6][7]. The SAR of these compounds often focuses on substitutions on the phenyl ring and modifications of the carboxamide group[6].
-
Infectious Diseases: The scaffold is a key component in novel antifungal agents, particularly as inhibitors of lanosterol 14α-demethylase (CYP51)[8][9]. It has also been investigated for broader antimicrobial applications[10][11].
-
Inflammatory Diseases: Certain derivatives have shown potent inhibitory activity against key inflammatory mediators like p38 MAP kinase[12]. Dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have also been developed from related benzothiazole structures[13].
-
Metabolic Disorders: Thiazole-based compounds have been designed as agonists for the free fatty acid receptor 1 (FFA1/GPR40), a target for type 2 diabetes treatment[14].
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings.
-
Phenyl Ring Substitutions: The presence of a trifluoromethyl group at the para-position of the phenyl ring is often associated with enhanced activity, potentially due to its electron-withdrawing nature and ability to increase lipophilicity[1][13]. For anticancer activity, substitutions at the para-position of the 2-phenyl ring can be crucial[2]. For instance, a methoxy group at the 4-position of the phenyl ring improved activity against Caco-2 cells[6].
-
Thiazole Ring Modifications: The carboxylic acid group at the 4-position is a key feature for interaction with certain biological targets[2]. Modifications at this position, such as conversion to carboxamides, can significantly alter potency and selectivity[6]. For antifungal CYP51 inhibitors, smaller or no substituents at the 4-position of the thiazole ring were found to improve activity, as larger groups could cause steric hindrance with target site residues like Tyr118[8].
-
Amide/Linker Modifications: When the carboxylic acid is derivatized to an amide, the nature of the amine substituent plays a critical role. For example, in a series of anticancer agents, the arylacetamido pendent connected to the para-position of the 2-phenylthiazole was explored, showing that different substitutions could modulate activity against various cell lines[6].
Caption: General SAR of 2-phenyl-1,3-thiazole-4-carboxylic acid analogs.
Quantitative Data Summary
The following tables summarize the biological activities of various 2-phenyl-1,3-thiazole analogs from published studies.
Table 1: Anticancer Activity of 2-Phenylthiazole-4-carboxamide Derivatives [6]
| Compound | R Group (on arylacetamido) | IC50 (µg/mL) vs. T47D | IC50 (µg/mL) vs. Caco-2 | IC50 (µg/mL) vs. HT-29 |
| Analog 1 | 2-Methoxy | < 10 | > 50 | < 10 |
| Analog 2 | 3-Fluoro | < 10 | < 10 | < 10 |
| Analog 3 | 4-Methoxy | 10-50 | < 10 | 10-50 |
Data extracted from a study on substituted 2-phenylthiazole-4-carboxamide derivatives as potential cytotoxic agents.[6]
Table 2: Antifungal Activity of 2-Phenylthiazole CYP51 Inhibitors [8]
| Compound | R1 (Thiazole C4-position) | MIC (µg/mL) vs. C. albicans |
| SZ-C14 (Lead) | Methyl | 1-16 |
| A1 | H | Improved vs. Lead |
| A2-A4 | Larger Substituents | Significantly Decreased |
| B9 (Optimized) | (Structure not detailed) | Potent Activity |
Qualitative comparison from a study on 2-phenylthiazole derivatives as CYP51 inhibitors.[8]
Mechanism of Action: p38 MAP Kinase Inhibition
Several 4-phenyl-5-pyridyl-1,3-thiazole analogs have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response pathway.[12] Inhibition of p38 MAP kinase blocks the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), making these compounds potential treatments for inflammatory diseases such as rheumatoid arthritis.[12]
Caption: p38 MAP Kinase signaling pathway inhibited by thiazole analogs.
Experimental Protocols
Detailed methodologies are crucial for the comparison and replication of findings.
Anticancer Activity: MTT Assay[6][15]
-
Cell Seeding: Human cancer cell lines (e.g., T47D, Caco-2, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the thiazole analogs (typically in DMSO, diluted with medium) for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the wells is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antifungal Activity: Broth Microdilution Method[8][9]
-
Inoculum Preparation: Fungal strains (e.g., Candida albicans) are cultured, and a standardized inoculum is prepared according to established protocols (e.g., CLSI M27-A3).[8]
-
Compound Dilution: The test compounds are serially diluted in 96-well microtiter plates using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: The standardized fungal inoculum is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[9]
Enzyme Inhibition Assay: p38 MAP Kinase[12]
-
Reaction Mixture: The assay is typically performed in a microplate format. Each well contains a reaction buffer, a specific substrate for p38 (e.g., ATF-2), and the activated p38 MAP kinase enzyme.
-
Inhibitor Addition: Test compounds (thiazole analogs) are added to the wells at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays using [γ-33P]ATP.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and Structure-activity relationship studies of new thiazole-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Target of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid: A Comparative Guide to Farnesoid X Receptor (FXR) Antagonism
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for the validation of the biological target of the novel compound 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid. Based on structural similarities to known modulators of nuclear receptors, we hypothesize that this compound acts as an antagonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2] This document outlines the experimental validation process, comparing the hypothetical activity of our lead compound with established FXR modulators.
Comparative Performance of FXR Modulators
The following table summarizes the quantitative data for known FXR antagonists and agonists, which will serve as benchmarks for evaluating the activity of this compound.
| Compound Name | Compound Type | Assay Type | Potency (IC50/EC50) | Reference |
| DY268 | Antagonist | TR-FRET Binding Assay | IC50 = 7.5 nM | [3][4][5] |
| Cell-Based Transactivation | IC50 = 468 nM | [3][6] | ||
| Glyco-β-muricholic acid (Gly-β-MCA) | Antagonist | FXR Inhibition | Potent inhibitor | [4][7] |
| Tauro-β-muricholic acid (T-β-MCA) | Antagonist | FXR Inhibition | IC50 = 40 µM | [8][9] |
| GW4064 | Agonist | Cell-Based Transactivation | EC50 = 65 nM | [10][11][12] |
| Colorectal Cancer Cell Viability | IC50 = 6.4 - 6.9 µM | [11][12] |
Experimental Protocols for Target Validation
To validate FXR as the biological target, a tiered approach involving biochemical, cell-based, and downstream functional assays is recommended.
Biochemical Ligand Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay directly measures the binding of the test compound to the FXR ligand-binding domain (LBD).
Principle: The assay measures the disruption of the interaction between the FXR-LBD and a steroid receptor coactivator (SRC) peptide. A terbium-labeled anti-GST antibody binds to a GST-tagged FXR-LBD (donor), and a fluorescein-labeled coactivator peptide (acceptor) is recruited in the presence of an agonist. An antagonist will compete with the agonist, leading to a decrease in the FRET signal.[1][13][14]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, GST-hFXR-LBD, Tb-anti-GST antibody, and a fluorescein-labeled SRC peptide.
-
Compound Preparation: Serially dilute the test compound (this compound) and control compounds (DY268, GW4064) in assay buffer.
-
Assay Procedure:
-
Add GST-hFXR-LBD to the wells of a 384-well plate.
-
Add the serially diluted compounds.
-
Add a pre-mixed solution of Tb-anti-GST antibody and fluorescein-labeled SRC peptide.
-
Incubate the plate for 2 hours at room temperature.
-
-
Data Acquisition: Read the TR-FRET signal using a plate reader with appropriate filters for terbium and fluorescein.
-
Data Analysis: Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50 value.
Cell-Based Reporter Gene Assay: FXR Transactivation Assay
This assay assesses the functional consequence of ligand binding on FXR's transcriptional activity in a cellular context.
Principle: HEK293T cells are co-transfected with plasmids expressing full-length FXR and a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an FXR-responsive promoter, such as the bile salt export pump (BSEP) promoter.[2] An agonist will induce reporter gene expression, while an antagonist will inhibit agonist-induced expression.
Protocol Outline:
-
Cell Culture and Transfection: Culture HEK293T/17 cells and co-transfect with the FXR expression plasmid and the BSEP-SEAP reporter plasmid using a suitable transfection reagent.
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
For antagonist mode, treat the cells with a fixed concentration of an FXR agonist (e.g., GW4064 at its EC80 concentration) along with serial dilutions of the test compound and known antagonist (DY268).
-
-
Incubation: Incubate the cells for 24 hours to allow for reporter gene expression.
-
Reporter Gene Assay:
-
Collect an aliquot of the cell culture medium.
-
Add a luminescence-based alkaline phosphatase substrate.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis: Normalize the data to a vehicle control and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Analysis of Endogenous FXR Target Gene Expression
This experiment confirms the effect of the compound on the expression of known FXR target genes in a physiologically relevant cell line, such as the human hepatoma cell line HepG2 or colon adenocarcinoma cell line HT29.
Principle: FXR activation induces the expression of target genes such as Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19).[15][16] An FXR antagonist is expected to suppress the agonist-induced expression of these genes.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture HepG2 or HT29 cells to confluence.
-
Treat the cells with an FXR agonist (GW4064) in the presence and absence of the test compound for 24 hours.
-
-
RNA Isolation and Reverse Transcription:
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using primers specific for SHP, BSEP, FGF19, and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. A significant reduction in agonist-induced gene expression in the presence of the test compound validates its antagonistic activity.
Visualizing the Validation Process and Biological Pathway
To further clarify the experimental strategy and the biological context, the following diagrams are provided.
Caption: Experimental workflow for FXR target validation.
Caption: FXR signaling pathway and points of modulation.
References
- 1. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid and Other Cytosolic Phospholipase A2α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzyme inhibitor 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid and other known inhibitors of cytosolic phospholipase A2α (cPLA2α). cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids.[1][2] Inhibition of this enzyme is a key therapeutic strategy for a range of inflammatory diseases.
Quantitative Comparison of cPLA2α Inhibitors
The inhibitory potency of various compounds against cPLA2α is typically measured by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-characterized cPLA2α inhibitors from different chemical classes.
| Inhibitor Class | Compound Name | IC50 (nM) | Assay Conditions |
| Thiazolyl Ketone | AVX235 (GK470) | 300 | Vesicle assay |
| GK420 (AVX420) | 90 | Inhibition of arachidonic acid release in synoviocytes | |
| Indole-based | Giripladib | 150 (GLU assay), 110 (rat whole blood) | GLU assay and rat whole blood assay |
| ASB14780 | 20 (human whole blood) | Human whole blood assay | |
| Indole-5-carboxylic acid derivatives | 2.1 - 12 | Enzyme assay | |
| Pyrrolidine-based | Pyrrophenone | 4.2 | Inhibition of human cPLA2α |
| RSC-3388 | 1.8 | PC/DOG assay | |
| Trifluoromethyl Ketone | Arachidonyl trifluoromethyl ketone (AACOCF3) | 2,000 - 8,000 | Inhibition of arachidonic acid release in platelets and U937 cells |
Signaling Pathway of cPLA2α in Inflammation
The following diagram illustrates the central role of cPLA2α in the inflammatory signaling cascade, leading to the production of various pro-inflammatory mediators.
References
Unveiling the Cross-Reactivity Profile of a Novel Thiazole-Based Xanthine Oxidase Inhibitor
A Comparative Guide for Researchers in Drug Development
In the landscape of therapeutic drug development, the meticulous evaluation of a compound's specificity is paramount. This guide provides a comparative analysis of the cross-reactivity profile of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid, a potent inhibitor of xanthine oxidase (XO), an enzyme pivotal in purine metabolism and implicated in hyperuricemia and gout. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its performance against established alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound has emerged as a promising candidate for the management of conditions associated with elevated uric acid levels. This guide delves into its inhibitory potency against xanthine oxidase and compares it with commercially available drugs, Allopurinol and Febuxostat. The data presented herein is curated from publicly available research to facilitate an objective comparison of their biochemical activity.
Comparative Analysis of Xanthine Oxidase Inhibitors
The inhibitory efficacy of this compound and its analogs against xanthine oxidase is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the target compound and established drugs, providing a quantitative measure of their potency. A lower IC50 value indicates a higher potency.
| Compound | Target Enzyme | IC50 Value | Notes |
| This compound | Xanthine Oxidase | 48.6 nM | A novel, potent inhibitor with a 2-phenylthiazole-4-carboxylic acid scaffold.[1] |
| Allopurinol | Xanthine Oxidase | ~2-10 µM | A purine analog, widely used clinically. Its active metabolite, oxypurinol, is a more potent inhibitor.[2][3] |
| Febuxostat | Xanthine Oxidase | ~1.8-26 nM | A potent, non-purine selective inhibitor of xanthine oxidase.[2][3][4] |
Signaling Pathway and Mechanism of Action
Xanthine oxidase is a crucial enzyme in the catabolism of purines. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[5][6][7] The inhibition of this enzyme is a key therapeutic strategy to reduce the production of uric acid in the body.
The diagram above illustrates the purine degradation pathway. Purine nucleotides are converted to hypoxanthine, which is then oxidized by xanthine oxidase to xanthine and subsequently to uric acid. Inhibitors such as this compound block the activity of xanthine oxidase, thereby reducing the synthesis of uric acid.
Experimental Protocols
The following section details a generalized experimental protocol for assessing the in vitro inhibitory activity of compounds against xanthine oxidase. This method is based on spectrophotometrically monitoring the production of uric acid.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the IC50 value of a test compound against xanthine oxidase.
Principle: The enzymatic activity of xanthine oxidase is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.[8][9] The inhibitory effect of a compound is quantified by its ability to decrease the rate of uric acid production.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial sources)
-
Xanthine (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Allopurinol)
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Dissolve the test compound and reference inhibitor in DMSO to create stock solutions. Further dilute with buffer to achieve a range of desired concentrations.
-
Prepare a working solution of xanthine oxidase in the phosphate buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer and the corresponding concentration of the test compound/vehicle.
-
Control wells (no inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO).
-
Test wells: Add buffer, xanthine oxidase solution, and the test compound at various concentrations.
-
Reference wells: Add buffer, xanthine oxidase solution, and the reference inhibitor at various concentrations.
-
-
Incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.[10]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a defined period (e.g., 5-10 minutes) using the microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [1 - (Rate of test/reference well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The data and methodologies presented in this guide offer a foundational understanding of the cross-reactivity profile of this compound as a xanthine oxidase inhibitor. Its potent inhibitory activity, comparable to that of Febuxostat, underscores its potential as a therapeutic agent. For a comprehensive cross-reactivity assessment, further studies investigating its effects on a broader panel of enzymes and receptors would be necessary. The provided experimental framework serves as a robust starting point for such extended investigations, enabling a more complete characterization of its selectivity and potential off-target effects. This comparative approach is essential for advancing the development of safer and more effective therapeutic interventions.
References
- 1. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 7. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
A Comparative Analysis of Thiazole and Oxazole Isosteres for Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative physicochemical and pharmacological properties of thiazole and oxazole isosteres, supported by experimental data and detailed protocols.
In the landscape of medicinal chemistry, the strategic replacement of functional groups, known as isosteric replacement, is a cornerstone of lead optimization. Among the various bioisosteres, the substitution of an oxazole ring for a thiazole ring, or vice versa, is a common tactic employed to fine-tune a drug candidate's properties. This guide provides a detailed comparative analysis of thiazole and oxazole isosteres, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to aid researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Tale of Two Rings
The seemingly subtle change of a sulfur atom in a thiazole ring to an oxygen atom in an oxazole ring can significantly impact a molecule's physicochemical profile. These alterations can influence a compound's solubility, lipophilicity, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
While comprehensive experimental data for a wide range of directly comparable isosteres is not always consolidated, the following table summarizes key physicochemical parameters for representative thiazole and oxazole cores. It is important to note that these values can be significantly influenced by the substituents on the heterocyclic ring.
| Property | Thiazole Derivative | Oxazole Derivative | Key Differences & Implications |
| pKa | Thiazole is a weak base with a pKa of its conjugate acid around 2.5. | Oxazole is a weaker base than thiazole, with a pKa of its conjugate acid around 0.8.[1] | The higher basicity of thiazole can lead to different ionization states at physiological pH, impacting receptor interactions and solubility. |
| logP | Generally more lipophilic. For example, the calculated logP for 2-phenylthiazole is 2.6. | Generally more hydrophilic. The isosteric exchange of thiazole for oxazole has been shown to decrease log k'w (a measure of lipophilicity) significantly.[2] | The greater lipophilicity of thiazoles can enhance membrane permeability but may also lead to increased metabolic susceptibility and lower aqueous solubility. |
| Solubility | Generally lower aqueous solubility. | Generally higher aqueous solubility. A study on N-oxazolyl- and N-thiazolylcarboxamides showed that oxazole derivatives have significantly increased water solubility.[2] | The enhanced solubility of oxazoles can be advantageous for oral bioavailability and formulation. |
| Aromaticity | Thiazole is considered to be more aromatic than oxazole.[1] | Oxazole is less aromatic than thiazole.[1] | The difference in aromaticity can affect the planarity of the molecule and its interaction with aromatic residues in a binding pocket. |
| Metabolic Stability | The sulfur atom can be a site for oxidation. | The oxazole ring can also be subject to metabolic degradation. | Metabolic stability is highly dependent on the specific compound and the metabolic enzymes involved. Direct comparative studies are crucial. |
Pharmacological Profile: Impact on Biological Activity
The isosteric replacement of thiazole with oxazole can have a profound effect on a compound's pharmacological activity. This is often due to the subtle changes in electronics, hydrogen bonding capacity, and conformational preferences imparted by the different heteroatoms.
A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. A direct comparison of thiazole and oxazole isosteres has demonstrated a significant difference in their inhibitory potency.
| Compound Pair | Target | Thiazole Isostere IC50 (µM) | Oxazole Isostere IC50 (µM) |
| Phenyl-substituted urea | VEGFR-2 | 0.03 | 0.18 |
This five-fold difference in activity highlights the critical role of the heterocyclic core in receptor binding. It has been suggested that a stabilizing interaction between the nitrogen and sulfur atoms in the thiazole ring may contribute to the higher potency, an interaction that is absent in the oxazole counterpart.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of thiazole and oxazole isosteres.
Protocol for pKa Determination by Potentiometric Titration
This method determines the acid dissociation constant (pKa) by measuring the pH of a solution as a titrant of known concentration is added.[3][4][5][6][7]
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
-
Titration:
-
Place 20 mL of the test compound solution in a beaker with a magnetic stirrer.
-
If the compound is a base, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.
-
Titrate the solution with 0.1 M NaOH, adding the titrant in small increments (e.g., 0.05-0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
-
Perform the titration in triplicate to ensure accuracy.
-
Protocol for logP Determination by Shake-Flask Method
This "gold standard" method measures the partition coefficient (logP) of a compound between n-octanol and water.[1][8][9][10]
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in the organic phase (n-octanol). The concentration should be such that it can be accurately measured in both phases.
-
-
Partitioning:
-
Add a known volume of the stock solution to a known volume of the aqueous phase in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.
-
logP = log10 (P)
-
Protocol for Thermodynamic Solubility Assay
This assay determines the equilibrium solubility of a compound in a specific buffer.[11][12][13][14][15]
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation:
-
Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Result:
-
The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
-
Protocol for Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
-
Reagents and Solutions:
-
Liver microsomes (e.g., human, rat).
-
NADPH regenerating system (to provide the necessary cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compound stock solution (in a suitable organic solvent like DMSO).
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the test compound to the incubation mixture. The final concentration of the test compound is typically 1 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points and Termination:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Terminate the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve is the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Protocol for VEGFR-2 Kinase Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
-
Materials:
-
Recombinant human VEGFR-2 kinase.
-
A suitable substrate (e.g., a synthetic peptide).
-
ATP (adenosine triphosphate).
-
Assay buffer.
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
-
Detection and Analysis:
-
Measure the signal (e.g., fluorescence, luminescence) which is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Key Pathways and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language for Graphviz, illustrate the VEGFR-2 signaling pathway and a typical workflow for the comparative evaluation of isosteres.
Caption: Simplified VEGFR-2 signaling cascade leading to cell proliferation and survival.
Caption: A streamlined workflow for the comparative evaluation of isosteres in drug discovery.
Conclusion
The choice between a thiazole and an oxazole isostere is a nuanced decision that requires a thorough evaluation of their respective impacts on a molecule's physicochemical and pharmacological properties. Thiazoles, being more basic and generally more lipophilic, may offer advantages in membrane permeability, but this can come at the cost of lower solubility and potentially different metabolic profiles. Conversely, the more polar and less basic oxazole ring can enhance aqueous solubility, which is often beneficial for oral drug candidates. As demonstrated by the VEGFR-2 inhibitor example, this seemingly minor structural change can also dramatically influence biological activity. By employing the detailed experimental protocols and a systematic evaluation workflow as outlined in this guide, researchers can effectively navigate the subtleties of isosteric replacement and accelerate the optimization of promising drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. evotec.com [evotec.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Assessing the Specificity of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is a synthetic organic molecule featuring a central thiazole ring, a trifluoromethyl-substituted phenyl group, and a carboxylic acid moiety. This structural scaffold is of significant interest in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates[1]. The thiazole core is a versatile heterocyclic motif found in numerous biologically active compounds, including anti-inflammatory and antimicrobial agents[2]. The presence of a carboxylic acid group suggests a potential interaction with transporters or enzymes that recognize anionic substrates.
Based on extensive research into compounds with a similar 2-aryl-thiazole-4-carboxylic acid framework, the most probable biological target for this molecule is the Urate Transporter 1 (URAT1) . URAT1, encoded by the SLC22A12 gene, is an organic anion transporter primarily expressed in the apical membrane of renal proximal tubule cells. It plays a crucial role in regulating serum uric acid levels by reabsorbing urate from the glomerular filtrate. Inhibition of URAT1 is a clinically validated strategy for the treatment of hyperuricemia and gout[3][4][5].
Comparative Analysis with Known URAT1 Inhibitors
To contextualize the potential specificity of this compound, we compare its structural features with those of established URAT1 inhibitors, Lesinurad and Benzbromarone.
| Compound | Structure | Key Structural Features Relevant to URAT1 Inhibition |
| This compound | - Aromatic ring system (phenylthiazole): Likely to engage in hydrophobic and/or pi-stacking interactions within the URAT1 binding pocket. - Carboxylic acid: Essential for interaction with positively charged residues in the transporter's binding site. - Trifluoromethyl group: Electron-withdrawing group that can enhance binding affinity and metabolic stability. | |
| Lesinurad | - Aromatic core (naphthyl and triazole rings): Occupies the central hydrophobic cavity of URAT1. - Carboxylic acid: Forms critical ionic interactions. - Cyclopropyl group: Provides additional hydrophobic interactions. | |
| Benzbromarone | - Dibromophenyl and benzofuran rings: Extensive hydrophobic interactions within the binding pocket. - Ketone group (enol form): The acidic enol proton allows it to act as a carboxylic acid bioisostere, forming key interactions. |
Inferred Specificity Profile:
Based on SAR studies of related 2-aryl-thiazole-4-carboxylic acids, it is anticipated that this compound would exhibit inhibitory activity against URAT1. The specificity of this compound would need to be experimentally determined by profiling its activity against other renal transporters, such as OAT1 (Organic Anion Transporter 1), OAT3 (Organic Anion Transporter 3), and ABCG2 (ATP-binding cassette super-family G member 2), which are also involved in urate transport and can be off-targets for URAT1 inhibitors.
Experimental Protocols
To definitively assess the specificity of this compound, the following experimental protocols are recommended.
In Vitro URAT1 Inhibition Assay (Cell-Based)
This assay measures the ability of the test compound to inhibit the uptake of a labeled substrate into cells engineered to express human URAT1 (hURAT1).
a) Radiolabeled Substrate Uptake Assay:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing hURAT1. Parental HEK293 cells (not expressing hURAT1) are used as a negative control.
-
Substrate: [¹⁴C]-Uric Acid.
-
Procedure:
-
Seed hURAT1-expressing HEK293 cells and parental cells in 24-well plates and grow to confluence.
-
Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a defined period (e.g., 10-30 minutes).
-
Initiate the uptake reaction by adding [¹⁴C]-Uric Acid to the wells and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold wash buffer (e.g., PBS).
-
Lyse the cells (e.g., with 0.1 M NaOH) and measure the intracellular radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
b) Fluorescence-Based Substrate Uptake Assay:
This method provides a non-radioactive alternative for higher throughput screening.
-
Cell Line: As above.
-
Substrate: A fluorescent substrate of URAT1, such as 6-carboxyfluorescein (6-CF).
-
Procedure: Similar to the radiolabeled assay, but instead of a radiolabeled substrate, a fluorescent substrate is used. The intracellular fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: Similar to the radiolabeled assay, IC50 values are determined from the dose-response curve of fluorescence inhibition.
Selectivity Profiling against Other Renal Transporters
To assess specificity, the inhibitory activity of this compound should be evaluated against other key renal transporters involved in drug and urate disposition.
-
Transporters: OAT1 (SLC22A6), OAT3 (SLC22A8), and ABCG2.
-
Methodology: Similar cell-based uptake assays using cell lines specifically expressing each of these transporters and their respective probe substrates (e.g., [³H]-para-aminohippurate for OAT1/3, [³H]-estrone-3-sulfate for OAT3, and [³H]-methotrexate for ABCG2).
-
Analysis: Determine the IC50 values for each transporter and compare them to the IC50 value for URAT1 to establish a selectivity profile.
Visualizations
Signaling Pathway of Renal Urate Reabsorption and Inhibition
Caption: Mechanism of URAT1-mediated urate reabsorption and its inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a URAT1 inhibitor.
Conclusion
While direct experimental evidence is pending, the structural characteristics of this compound strongly suggest that it is a potential inhibitor of the urate transporter 1 (URAT1). Its specificity profile, however, remains to be determined through rigorous in vitro testing against a panel of relevant renal transporters. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the precise pharmacological properties of this compound. Such studies are essential to ascertain its potential as a selective therapeutic agent for hyperuricemia and gout.
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
A Comparative Guide to the Synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
This guide provides a comparative analysis of alternative synthesis routes for 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1] The following sections detail the experimental protocols, comparative data, and workflows for the primary synthesis methodologies.
Route 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely employed method for the formation of thiazole rings.[2][3][4][5][6] This route involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the target molecule, this translates to the reaction of a 4-(trifluoromethyl)benzamide derivative with an ethyl bromopyruvate equivalent.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
-
To a solution of 4-(trifluoromethyl)benzamide (1.0 equivalent) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1.1 equivalents).
-
The reaction mixture is heated to reflux (approximately 70-80 °C) and stirred for 2-4 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried to yield the crude ethyl ester.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Hydrolysis to this compound
-
The synthesized ethyl ester (1.0 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2.0-3.0 equivalents).
-
The mixture is stirred at room temperature or gently heated to facilitate hydrolysis.
-
After the reaction is complete (monitored by TLC), the ethanol is removed under reduced pressure.
-
The aqueous solution is then acidified with a dilute acid (e.g., hydrochloric acid) to a pH of ≤2, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Diagram of Hantzsch Synthesis Pathway
Caption: Reaction scheme for the Hantzsch synthesis of the target compound.
Route 2: Cysteine-Based Synthesis with Oxidation
An alternative approach involves the initial condensation of L-cysteine with a benzaldehyde derivative to form a thiazolidine, which is subsequently oxidized to the aromatic thiazole. This method offers the use of readily available and chiral starting materials.
Experimental Protocol:
Step 1: Synthesis of (4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
-
L-cysteine (1.0 equivalent) is dissolved in a mixture of ethanol and water.
-
4-(Trifluoromethyl)benzaldehyde (1.0 equivalent) is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours to a day until the reaction is complete.
-
The product, (2RS,4R)-2-(4-Trifluoromethylphenyl)-1,3-thiazolidine-4-carboxylic acid, precipitates from the solution and is collected by filtration.[7]
-
The solid is washed with cold water and dried. This step typically results in a high yield (e.g., 99%).[7]
Step 2: Oxidation to this compound
-
The thiazolidine-4-carboxylic acid from the previous step is first esterified (e.g., to its methyl ester) to protect the carboxylic acid.
-
The resulting methyl thiazolidine-4-carboxylate (1.0 equivalent) is dissolved in a solvent like acetonitrile.
-
Activated manganese dioxide (MnO₂) (a significant excess, e.g., 20-26 equivalents) is added to the solution.[8]
-
The suspension is heated to reflux (around 80 °C) and stirred for 24-72 hours.[8]
-
After the reaction, the mixture is cooled, and the MnO₂ is filtered off.
-
The solvent is evaporated to yield methyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate.
-
The final hydrolysis of the methyl ester to the carboxylic acid is performed as described in Step 2 of the Hantzsch route.
Diagram of Cysteine-Based Synthesis Workflow
Caption: Experimental workflow for the cysteine-based synthesis route.
Comparative Data of Synthesis Routes
| Parameter | Route 1: Hantzsch Synthesis | Route 2: Cysteine-Based Synthesis |
| Starting Materials | 4-(Trifluoromethyl)benzamide, Ethyl bromopyruvate | L-Cysteine, 4-(Trifluoromethyl)benzaldehyde, MnO₂ |
| Number of Steps | 2 (Cyclization, Hydrolysis) | 3 (Condensation, Oxidation, Hydrolysis) |
| Overall Yield | Good to Excellent (Estimated) | Good (Reported yields for steps: ~80%)[7][8] |
| Reaction Conditions | Reflux temperatures required for cyclization | Room temperature for condensation, reflux for oxidation |
| Reagent Toxicity | Ethyl bromopyruvate is a lachrymator | MnO₂ is used in large excess |
| Stereochemistry | Achiral product | Can start from chiral L-cysteine, but aromatization in the oxidation step removes the stereocenter |
Conclusion
Both the Hantzsch synthesis and the cysteine-based oxidation route present viable pathways for the production of this compound.
-
The Hantzsch synthesis is a more direct, two-step method that is likely to be high-yielding. However, it requires the use of lachrymatory and reactive α-halocarbonyl reagents.
-
The cysteine-based route utilizes inexpensive and readily available starting materials.[8] The initial condensation step is high-yielding and proceeds under mild conditions.[7] The subsequent oxidation step, however, requires a large excess of manganese dioxide and prolonged heating, which may complicate purification and scale-up.
The choice of synthesis route will depend on factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. For laboratory-scale synthesis, the Hantzsch route may be more time-efficient, while the cysteine-based route might be preferable if avoiding lachrymatory reagents is a priority.
References
- 1. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid: A Procedural Guide
For Immediate Reference: Treat 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid as Hazardous Waste.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS Number: 144061-16-5). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety data for structurally similar compounds, including halogenated organic compounds and carboxylic acids. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to adhere to all local, state, and federal regulations.
Hazard Profile and Safety Precautions
Based on the analysis of related chemical structures, this compound should be handled with care, assuming the following potential hazards.
| Hazard Category | Anticipated Hazard | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Avoid ingestion, inhalation, and direct skin contact. |
| Skin Corrosion/Irritation | Expected to cause skin irritation. | Wear nitrile or other suitable chemical-resistant gloves. |
| Eye Damage/Irritation | Likely to cause serious eye irritation. | Wear chemical safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory tract irritation. | Handle in a well-ventilated area, preferably a chemical fume hood. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Prevent release to soil, drains, and waterways. |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, a lab coat, chemical-resistant gloves, and safety goggles.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. Improper disposal can lead to regulatory violations and significant health and safety risks.
Waste Identification and Segregation
-
Classification: This compound must be classified as a halogenated organic hazardous waste.[1][2]
-
Segregation: Do not mix this waste with non-halogenated organic waste or other incompatible waste streams such as acids and bases.[2] Keep it separate to avoid dangerous reactions and to facilitate proper disposal.
Waste Collection and Labeling
-
Container: Use a designated, compatible, and properly sealed waste container. The container should be in good condition, free of leaks or cracks, and have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant). Do not use abbreviations or chemical formulas.
Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is away from general laboratory traffic and incompatible materials. This area should be under the control of the laboratory personnel.
-
Conditions: The storage area should be cool, dry, and well-ventilated.
Disposal Request
-
Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Documentation: Provide all necessary documentation as required by your institution, which may include a hazardous waste disposal form detailing the contents of the container.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing appropriate PPE, contain the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate all personnel from the immediate area.
-
Alert your institution's emergency response team and provide them with the location and nature of the spill.
-
Prevent the spill from entering drains or waterways.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid (CAS No. 144061-16-5) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds and general laboratory safety practices. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to answer specific operational questions for the safe handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is essential to minimize exposure. The primary hazards associated with similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation.[5][6] | Protects against eye irritation or serious eye damage from splashes or airborne particles.[1][2][3][4] |
| Skin Protection | Wear a lab coat and appropriate protective gloves (e.g., nitrile rubber).[6] Inspect gloves before use and change them frequently, especially after direct contact. For larger quantities or potential spills, chemical-resistant coveralls and boots may be necessary. | Prevents skin contact which can cause irritation.[1][2][3][4] Nitrile gloves offer good resistance to a variety of chemicals.[5][7][8] |
| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved dust respirator is recommended. All work with the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[6] | Minimizes the risk of respiratory tract irritation.[1][2][3][4] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to ensure safety.
Preparation and Handling
-
Pre-Handling Check: Before starting any work, ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Work Area Setup: Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[6] The work surface should be clean and uncluttered.
-
Weighing and Transfer: When weighing the solid, do so in a manner that minimizes dust generation. Use a spatula for transfers. Avoid creating airborne dust.
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
